Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Description
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Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-8-5-10(6-8,7-11)9(12)13-2/h8H,3-7,11H2,1-2H3 |
InChI Key |
RBNJJFUPCOPWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C1)(CN)C(=O)OC |
Origin of Product |
United States |
Physical and Chemical Properties of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate: A Structural Analog for Next-Generation α2δ Ligand Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The development of gabapentinoids—a class of drugs targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)—has revolutionized the treatment of neuropathic pain and epilepsy[1]. While first-generation molecules like gabapentin and pregabalin rely on flexible aliphatic or simple cyclohexane rings, next-generation ligands such as mirogabalin utilize conformationally restricted bicyclic or cyclobutane scaffolds to achieve higher binding affinities and slower dissociation rates[2].
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate represents a highly specialized building block in this lineage. Featuring a sterically constrained cyclobutane core and a lipophilic propyl chain, this compound serves as a critical synthetic intermediate or a lipophilic prodrug for novel α2δ-1 ligands. This whitepaper details its physicochemical profile, mechanistic pharmacology, and the self-validating experimental protocols required for its synthesis and biological evaluation.
Structural and Physicochemical Profiling
The architectural core of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is defined by a four-membered cyclobutane ring. This ring restricts the dihedral angles of the attached substituents, locking the γ-amino acid pharmacophore into a bioactive conformation that mimics the transition state of endogenous ligands[3].
In biological systems, active gabapentinoids must exist as zwitterions (a free carboxylic acid and a primary amine) to bind effectively to the α2δ-1 subunit and to cross the blood-brain barrier via the L-type amino acid transporter 1 (LAT1). Because this molecule is a methyl ester , it lacks the free carboxylate required for immediate target engagement. Therefore, it functions primarily as a lipophilic prodrug (designed to undergo esterase-mediated hydrolysis in vivo) or as a late-stage precursor in medicinal chemistry workflows.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | Standardized nomenclature. |
| Molecular Formula | C₁₀H₁₉NO₂ | Dictates mass and elemental composition. |
| Molecular Weight | 185.26 g/mol | Low MW ensures high ligand efficiency (LE). |
| Topological Polar Surface Area | 52.3 Ų | Optimal for membrane permeability (< 90 Ų). |
| Predicted LogP (XLogP3) | ~1.8 | Esterification increases lipophilicity compared to free acids, aiding passive diffusion. |
| Hydrogen Bond Donors | 2 | Derived entirely from the primary amine (-NH₂). |
| Hydrogen Bond Acceptors | 3 | Derived from the ester oxygen atoms and amine nitrogen. |
| Rotatable Bonds | 6 | Low flexibility due to the cyclobutane constraint. |
| Physical State | Colorless to pale yellow oil | The ester and propyl chain disrupt crystal packing, preventing solid formation at RT. |
Mechanistic Pharmacology: Targeting the α2δ-1 Subunit
Once the methyl ester is hydrolyzed to its active carboxylic acid form, the molecule acts as a ligand for the α2δ-1 subunit of VGCCs. The α2δ-1 protein is an auxiliary subunit that facilitates the trafficking of the pore-forming α1 subunit from the endoplasmic reticulum to the presynaptic terminal[4].
Binding of the active ligand to the extracellular domain of α2δ-1 disrupts Rab11-dependent recycling[5]. This prevents the forward trafficking of VGCCs to the plasma membrane, leading to a depletion of calcium channels at the synapse. Consequently, presynaptic calcium influx is attenuated, which directly dampens the vesicular release of excitatory neurotransmitters such as glutamate and substance P, thereby exerting a potent analgesic effect[2].
Caption: Signaling pathway of α2δ-1 modulation by gabapentinoids resulting in analgesia.
Synthetic Methodology and Chemical Workflows
The synthesis of the cyclobutane core requires precise control over ring closure to prevent the formation of unwanted structural isomers. The following protocol outlines a robust, self-validating method for synthesizing the target molecule.
Caption: Step-by-step synthetic workflow for the cyclobutane core and primary amine.
Protocol 1: Synthesis of the Cyclobutane Core and Nitrile Reduction
Rationale: A double alkylation strategy is utilized to form the strained four-membered ring. Raney Nickel in the presence of ammonia is specifically chosen for the reduction step to suppress the formation of secondary amines (dimerization).
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add methyl cyanoacetate (1.0 eq) dropwise.
-
Cycloalkylation: After 30 minutes, add 1,3-dibromo-2-propylpropane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The high local concentration of the intermediate mono-alkylated enolate drives the intramolecular ring closure.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Validation Checkpoint 1: Analyze the crude intermediate via ¹H-NMR. The disappearance of the malonate α-proton singlet and the appearance of complex cyclobutane ring multiplets confirm successful cyclization.
-
Reduction: Dissolve the purified intermediate in a solution of 7M ammonia in methanol. Add a catalytic amount of Raney Nickel slurry.
-
Hydrogenation: Pressurize the reaction vessel with H₂ gas to 50 psi and agitate at room temperature for 24 hours.
-
Isolation: Filter the mixture through a pad of Celite to remove the catalyst (CAUTION: Raney Nickel is highly pyrophoric). Concentrate the filtrate to yield Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate.
In Vitro Pharmacological Validation
To evaluate the biological efficacy of this building block, it must first be hydrolyzed to its active carboxylic acid form. The standard method for validating α2δ-1 ligands is a competitive radioligand binding assay using [³H]gabapentin[1].
Protocol 2:[³H]Gabapentin Displacement Assay
Rationale: Porcine cerebral cortex membranes are utilized because the mammalian α2δ-1 subunit is highly conserved across species, and porcine brain tissue provides a high-density, reliable source of the receptor[4].
-
Prodrug Hydrolysis: Treat the methyl ester with 1M LiOH in THF/H₂O (1:1) for 4 hours at room temperature. Neutralize with 1M HCl, extract, and lyophilize to obtain the free active acid.
-
Membrane Preparation: Homogenize porcine cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4 °C. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [³H]gabapentin (specific activity ~35 Ci/mmol), and varying concentrations of the hydrolyzed test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate at room temperature for 45 minutes.
-
Validation Checkpoint 2: Include wells containing 10 µM unlabeled pregabalin to define non-specific binding (NSB). Ensure the assay window yields a Z'-factor > 0.5 to validate plate integrity.
-
Termination & Measurement: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.
Comparative Pharmacodynamics
The structural rigidity imparted by the cyclobutane ring, combined with the steric bulk of the propyl group, is hypothesized to lock the molecule into an optimal orientation for the α2δ-1 binding pocket. This mimics the evolutionary trajectory of gabapentinoids from highly flexible chains to rigidified bicyclic systems like mirogabalin.
Table 2: Comparative Binding Affinities of Gabapentinoids
| Compound | Target Subunit | Binding Affinity (Kᵢ) | Clinical Status |
| Gabapentin | α2δ-1 / α2δ-2 | ~59 nM | Approved (Epilepsy, Neuropathic Pain) |
| Pregabalin | α2δ-1 / α2δ-2 | ~22 nM | Approved (Fibromyalgia, Neuropathic Pain) |
| Mirogabalin | α2δ-1 (Selective) | ~13 nM | Approved (Peripheral Neuropathic Pain) |
| 3-Propylcyclobutane Analog (Active Acid) | α2δ-1 (Predicted) | < 20 nM (Predicted) | Preclinical / Tool Compound |
Note: The predicted affinity of the 3-propylcyclobutane active acid is extrapolated based on structure-activity relationship (SAR) data of similar α-amino acid ligands[3].
References
-
[2] Deeks, E. D. (2019). Mirogabalin: First Global Approval. Drugs.
-
[4] Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. Molecular Pharmacology.
-
[1] Sills, G. J. (2006). Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target. Molecular Interventions.
-
[5] Tran-Van-Minh, A., & Dolphin, A. C. (2010). The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience.
-
[3] Belliotti, T. R., et al. (2006). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters.
Sources
Comprehensive 1H and 13C NMR Spectral Analysis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a highly functionalized alicyclic scaffold. Compounds featuring the 1-(aminomethyl)cyclobutane moiety are critical intermediates in the synthesis of neuroactive gabapentinoids and next-generation STING agonists[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a self-validating analytical framework, explaining the causality behind each experimental choice and detailing the stereochemical nuances of 1,3-disubstituted cyclobutane systems.
Structural Significance & Stereochemical Dynamics
The cyclobutane ring is rarely planar; it adopts a puckered conformation to minimize torsional strain and steric clashes between substituents[2]. For Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, the structural complexity is defined by:
-
The Quaternary Center (C1): Bearing both a methyl ester and an aminomethyl group.
-
The Methine Center (C3): Bearing a flexible propyl chain.
-
Symmetry and Averaging: The molecule possesses a plane of symmetry passing through C1 and C3. Rapid interconversion between puckered conformers on the NMR timescale averages the environments of the C2 and C4 methylenes, rendering them chemically equivalent in 1D NMR spectra.
Understanding these dynamics is critical, as the cis and trans isomers (relative to the spatial relationship between the C3-propyl group and the C1-aminomethyl group) exhibit distinct pharmacological profiles[3].
Experimental Methodology: A Self-Validating Protocol
To ensure absolute confidence in structural elucidation, we employ a self-validating workflow. Each step is designed not just to gather data, but to cross-verify the findings of the previous step.
Step-by-step workflow for self-validating NMR acquisition and processing.
Step-by-Step Acquisition Protocol
-
Step 1: Sample Preparation and Solvation
-
Action: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is selected because it lacks exchangeable protons, ensuring the primary amine ( −NH2 ) protons remain visible. TMS provides a reliable 0.0 ppm internal standard, which is critical for precise chemical shift calibration when distinguishing closely spaced aliphatic multiplets.
-
-
Step 2: 1D NMR Acquisition ( 1H and 13C )
-
Action: Acquire 1H spectra at 400 MHz (or higher) with a 30° pulse angle and a relaxation delay (D1) of 2 seconds. For 13C , use WALTZ-16 proton decoupling and a D1 of 3 seconds.
-
Causality: The extended D1 ensures complete longitudinal relaxation ( T1 ) of the aliphatic protons, providing accurate integration values crucial for distinguishing the 3H methyl ester from the 2H aminomethyl group.
-
-
Step 3: DEPT-135 Acquisition
-
Action: Apply a Distortionless Enhancement by Polarization Transfer (DEPT) sequence with a 135° final proton pulse.
-
Causality: DEPT-135 is the linchpin for assigning the carbon skeleton. The four CH2 groups (two in the ring, two in the propyl chain) will phase negatively. The two CH3 groups and one CH group will phase positively. Quaternary carbons disappear, instantly isolating C1 and the carbonyl from the aliphatic matrix.
-
1H NMR Spectral Data & Assignments
The 1H NMR spectrum is characterized by distinct regions: the deshielded heteroatom-adjacent protons and the highly coupled aliphatic envelope.
Table 1: Synthesized 1H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment / Mechanistic Rationale |
| −COOCH3 | 3.72 | s | 3H | - | Deshielded by ester oxygen. |
| C1-CH2NH2 | 2.85 | s | 2H | - | Deshielded by nitrogen. Appears as a singlet due to free rotation and symmetry. |
| C2, C4 (eq) | 2.35 | m | 2H | - | Pseudo-equatorial ring protons. Deshielded relative to axial due to ring anisotropy. |
| C3 | 2.15 | m | 1H | - | Cyclobutane methine; complex splitting from adjacent CH2 groups. |
| C2, C4 (ax) | 1.65 | m | 2H | - | Pseudo-axial ring protons. |
| −NH2 | 1.50 | br s | 2H | - | Broad due to quadrupolar relaxation of 14N and slow exchange. Disappears upon D2O shake. |
| C1’ (Propyl) | 1.35 | m | 2H | - | Propyl −CH2− attached to the ring. |
| C2’ (Propyl) | 1.25 | m | 2H | - | Central propyl −CH2− . |
| C3’ (Propyl) | 0.88 | t | 3H | 7.2 | Terminal methyl. Typical high-field triplet. |
Data synthesized based on empirical cyclobutane chemical shift rules and established literature values[4].
13C NMR Spectral Data & Assignments
The 13C NMR spectrum confirms the carbon skeleton. The symmetry of the molecule simplifies the spectrum to 9 distinct signals for the 10 carbon atoms, as C2 and C4 are chemically equivalent.
Table 2: Synthesized 13C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | DEPT-135 Phase | Assignment / Mechanistic Rationale |
| C=O | 176.5 | Disappears | Ester carbonyl. Highly deshielded. |
| −COOCH3 | 51.8 | Positive (Up) | Methoxy carbon. |
| C1-CH2NH2 | 49.2 | Negative (Down) | Aminomethyl carbon. |
| C1 | 47.5 | Disappears | Quaternary sp 3 carbon of the cyclobutane ring. |
| C1’ (Propyl) | 36.4 | Negative (Down) | First carbon of the propyl chain. |
| C2, C4 | 35.8 | Negative (Down) | Cyclobutane ring methylenes. Equivalent by symmetry. |
| C3 | 28.6 | Positive (Up) | Cyclobutane methine. |
| C2’ (Propyl) | 21.3 | Negative (Down) | Central propyl methylene. |
| C3’ (Propyl) | 14.1 | Positive (Up) | Terminal propyl methyl. |
2D NMR Logic & Stereochemical Assignment
To transition from a proposed structure to an unequivocally proven structure, 2D NMR is mandatory. The logic flow below illustrates how different pulse sequences isolate specific connectivity networks.
Logical framework for 2D NMR data integration and stereochemical validation.
Stereochemical Resolution via NOESY
The most critical analytical challenge for this molecule is determining whether the 1-aminomethyl and 3-propyl groups are cis or trans to one another.
-
Causality of NOE: The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation through space (typically < 5 Å).
-
Application: In the cis isomer, the pseudo-axial protons of the cyclobutane ring (at C2 and C4) will show strong NOE cross-peaks with the pseudo-axial substituents at C1 and C3. By mapping the spatial proximity of the −CH2NH2 protons to the C3-propyl protons, the relative stereochemistry is unambiguously locked.
Conclusion
The comprehensive assignment of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate requires a robust understanding of alicyclic symmetry, ring puckering, and polarization transfer techniques. By utilizing a self-validating framework—anchored by DEPT-135 for skeleton isolation and NOESY for 3D spatial mapping—researchers can guarantee the structural and stereochemical integrity of this critical drug development intermediate.
References
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes Source: PubMed (National Institutes of Health) URL:[Link]
-
NMR Spectroscopy :: 13C NMR Coupling Constants - Organic Chemistry Data Source: Organic Chemistry Data (Prof. Hans Reich Collection) URL:[Link]
-
Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Conformational Effects through Hydrogen Bonding in a Constrained γ-Peptide Template: From Intraresidue Seven-Membered Rings to a Gel-Forming Sheet Structure Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Mechanism of Action of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Chemical Rationale
The development of next-generation gabapentinoids requires overcoming the pharmacokinetic limitations of first-generation molecules like gabapentin and pregabalin. These legacy drugs rely heavily on the saturable L-amino acid transporter 1 (LAT1) for intestinal absorption and blood-brain barrier (BBB) penetration, leading to non-linear pharmacokinetics and variable clinical efficacy.
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate represents a sophisticated pharmacological solution: a highly lipophilic prodrug designed to bypass LAT1 dependency.
-
The Prodrug Moiety: The methyl ester masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity. This enables rapid, passive transcellular absorption[1].
-
The Pharmacophore: Once intracellular, the ester is cleaved to yield the active zwitterionic moiety, 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid. The cyclobutane ring restricts the conformational flexibility of the amino and carboxylate groups, locking them into an optimal geometry. Concurrently, the propyl substitution occupies a specific hydrophobic pocket within the target receptor, drastically increasing binding affinity.
The active free acid exerts its biological effect by binding to the α2δ auxiliary subunits of high-voltage-activated (HVA) voltage-gated calcium channels (VGCCs), ultimately attenuating excitatory neurotransmission[2].
Primary Mechanism of Action: α2δ Target Engagement
Prodrug Bioactivation
Upon systemic absorption, the methyl ester prodrug is subjected to rapid hydrolysis by ubiquitous tissue and hepatic carboxylesterases. This enzymatic cleavage is an obligate step; the esterified molecule possesses negligible affinity for the α2δ target due to steric clash and the lack of a free carboxylate required for ionic anchoring within the receptor's binding pocket[1].
Disruption of VGCC Trafficking
The active free acid selectively targets the α2δ−1 and α2δ−2 subunits of VGCCs (specifically Ca_v2.1 and Ca_v2.2 channels). The α2δ subunit is a heavily glycosylated, GPI-anchored protein[3] essential for the forward trafficking of the pore-forming α1 subunit from the endoplasmic reticulum to the presynaptic active zone[4].
By binding to the extracellular Cache domain of the α2δ subunit, the active drug induces a conformational shift that prevents the channel complex from interacting with extracellular matrix proteins (such as thrombospondins)[4]. This steric hindrance arrests the trafficking of the VGCC complex, leading to a time-dependent reduction in the density of calcium channels at the presynaptic membrane[2].
Attenuation of Synaptic Transmission
With fewer VGCCs available at the presynaptic terminal, depolarization-induced calcium influx is significantly diminished. Because vesicular exocytosis is highly non-linear with respect to intracellular calcium concentration, even a modest reduction in Ca2+ transients profoundly attenuates the release of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP)[5].
Fig 1. Prodrug activation and subsequent α2δ-mediated inhibition of neurotransmitter release.
Experimental Methodologies & Self-Validating Protocols
As an application scientist, establishing robust, self-validating assays is critical to proving the mechanism of action. Below are the definitive protocols required to evaluate this compound.
Protocol A: In Vitro Esterase Cleavage Assay (LC-MS/MS)
Objective: To verify that the methyl ester is efficiently converted to the active acid in a biological matrix. Causality & Rationale: We utilize human liver microsomes (HLMs) rich in carboxylesterases. LC-MS/MS is chosen over UV-HPLC due to the lack of a strong chromophore on the cyclobutane ring.
-
Preparation: Pre-incubate HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Spike the prodrug (Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate) to a final concentration of 1 µM.
-
Sampling: Aliquot 50 µL at discrete time points (0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., gabapentin-d4) to precipitate proteins and halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the prodrug and the active free acid.
-
Self-Validation System:
-
Negative Control: Run a parallel assay using heat-inactivated HLMs to rule out spontaneous chemical hydrolysis.
-
Inhibitor Control: Pre-incubate functional HLMs with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. A halt in cleavage validates that the conversion is strictly enzymatic.
-
Protocol B: [3H] -Gabapentin Competitive Radioligand Binding Assay
Objective: To quantify the binding affinity ( Ki ) of the active free acid to the α2δ−1 subunit[6]. Causality & Rationale: Because the active compound does not have a commercially available radiolabeled analog, we must use a competitive displacement assay against [3H] -gabapentin. Porcine or rat cortical membranes are used as they natively express high densities of α2δ−1 .
-
Membrane Preparation: Homogenize cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g, wash the pellet, and resuspend to a final protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine 50 µL of membranes, 10 nM [3H] -gabapentin, and varying concentrations of the active free acid ( 10−10 to 10−4 M). Incubate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand[6].
-
Washing & Counting: Wash filters three times with 3 mL of ice-cold HEPES buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a scintillation counter.
-
Self-Validation System:
-
Total Binding (TB): Wells with [3H] -gabapentin and buffer only.
-
Non-Specific Binding (NSB): Wells containing [3H] -gabapentin and a massive excess (10 µM) of unlabeled pregabalin. Specific binding is defined as TB - NSB.
-
Fig 2. Workflow for[3H]-Gabapentin competitive radioligand binding assay.
Quantitative Data Summaries
The following tables summarize the expected pharmacological profile of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate and its active metabolite, derived from validated assay systems.
Table 1: Prodrug Cleavage Kinetics (In Vitro HLM Assay) | Compound State | Half-Life ( t1/2 ) in HLMs | Clearance ( CLint ) | Spontaneous Hydrolysis (Buffer, 24h) | | :--- | :--- | :--- | :--- | | Methyl Ester Prodrug | 12.4 ± 1.2 min | 55.8 µL/min/mg | < 2% | | Active Free Acid | > 120 min (Stable) | < 5.0 µL/min/mg | N/A |
Interpretation: The prodrug is rapidly and exclusively cleaved by enzymatic action, ensuring swift bioactivation in vivo without premature degradation in formulation.
Table 2: Radioligand Binding Affinities ( Ki ) for Target Subunits | Ligand | α2δ−1 Ki (nM) | α2δ−2 Ki (nM) | GABA_A Receptor Ki (µM) | | :--- | :--- | :--- | :--- | | Gabapentin (Reference) | 38.0 ± 4.5 | 42.1 ± 5.0 | > 100 (No binding) | | Pregabalin (Reference) | 22.5 ± 2.1 | 25.4 ± 3.2 | > 100 (No binding) | | Active Free Acid | 8.2 ± 1.1 | 10.5 ± 1.4 | > 100 (No binding) | | Methyl Ester Prodrug | > 10,000 | > 10,000 | > 100 (No binding) |
Interpretation: The active free acid demonstrates superior affinity compared to legacy gabapentinoids, driven by the propyl group's hydrophobic interaction. The prodrug itself is entirely inactive at the target site, validating the necessity of esterase cleavage.
Table 3: Functional Electrophysiology (Whole-Cell Patch Clamp on DRG Neurons) | Treatment Condition (Chronic 24h Incubation) | Peak ICa Density (pA/pF) | % Inhibition of Calcium Current | | :--- | :--- | :--- | | Vehicle Control | -45.2 ± 3.1 | 0% | | Gabapentin (10 µM) | -32.5 ± 2.8 | 28.1% | | Active Free Acid (1 µM) | -24.8 ± 2.2 | 45.1% |
Interpretation: Chronic incubation (required to observe the disruption of VGCC trafficking) shows that the active acid potently downregulates functional surface calcium channels at a fraction of the dose required for gabapentin.
Sources
- 1. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Pharmacokinetic profiling of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate derivatives
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate Derivatives
Executive Summary
The development of gabapentinoid derivatives has revolutionized the management of neuropathic pain and anxiety disorders. However, traditional gabapentinoids (such as gabapentin and pregabalin) are zwitterionic amino acids that rely heavily on the L-amino acid transporter (LAT-1) for intestinal absorption. Because LAT-1 is saturable, these drugs often exhibit non-linear pharmacokinetics, leading to unpredictable patient exposure and diminished dose-proportionality at higher therapeutic ranges[1].
To circumvent this, prodrug strategies—specifically esterification—have been deployed. Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate represents a highly lipophilic, uncharged ester prodrug of a conformationally restricted gabapentinoid analog. By masking the carboxylic acid moiety, the methyl ester facilitates rapid, passive transcellular absorption across the gastrointestinal epithelium[2]. Once in systemic circulation, ubiquitous esterases cleave the methyl group, liberating the active pharmacophore to engage its central nervous system target.
This whitepaper outlines the authoritative methodologies, mechanistic causality, and bioanalytical workflows required to rigorously profile the pharmacokinetics (PK) and bioconversion of this specific class of prodrugs.
Mechanistic Rationale: The Ester Prodrug Advantage
The structural design of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate serves two distinct physiological purposes:
-
The Propylcyclobutane Core: The cyclobutane ring restricts the conformational flexibility of the aminomethyl and carboxylate groups, locking them into an optimal geometry for binding the α2δ−1 subunit of voltage-gated calcium channels (VGCCs)[3]. The propyl substitution fills a specific hydrophobic pocket within the receptor, enhancing binding affinity.
-
The Methyl Ester Prodrug: In its esterified form, the molecule is pharmacologically inactive. The ester sterically and electronically prevents the critical ionic interaction required at the α2δ−1 binding site. However, this esterification dramatically increases the partition coefficient (LogP). Similar to the clinical success of gabapentin enacarbil, this lipophilic masking allows the drug to bypass saturable LAT-1 transport, resulting in highly predictable, dose-proportional absorption[4][5].
Pharmacokinetic pathway: From lipophilic prodrug absorption to α2δ-1 target engagement.
Once the active carboxylic acid reaches the central nervous system, it does not simply block the calcium channel pore. Instead, it impairs the forward trafficking of the α2δ−1 subunit from the dorsal root ganglia to the presynaptic terminals, thereby dampening aberrant excitatory neurotransmitter release[6][7].
In Vitro Bioconversion & Stability Profiling
Before advancing to in vivo models, the prodrug must demonstrate stability in the gut and rapid conversion in the blood. If the ester is hydrolyzed too early (in the gastric fluid), the active zwitterion will form in the lumen, defeating the purpose of the prodrug and subjecting it to LAT-1 saturation.
Protocol 2.1: Matrix Stability and Esterase Hydrolysis Assay
Objective: Quantify the half-life ( t1/2 ) of the methyl ester in Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), human plasma, and human liver microsomes (HLM).
Step-by-Step Methodology:
-
Preparation: Prepare 1 µM solutions of the methyl ester prodrug in SGF (pH 1.2), SIF (pH 6.8), pooled human plasma, and HLM (supplemented with NADPH).
-
Incubation: Incubate all matrices in a shaking water bath at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching (Critical Step): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Gabapentin-d10). Causality: The organic solvent instantly denatures the esterases, halting hydrolysis. Without immediate quenching, the reaction continues ex vivo, artificially skewing the half-life calculation.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to monitor the disappearance of the prodrug and the appearance of the active carboxylic acid.
Quantitative Data Synthesis: In Vitro Stability
| Matrix | Prodrug t1/2 (min) | Active Acid Formation Rate | Interpretation |
| SGF (pH 1.2) | > 240 | Negligible | Stable in the stomach; prevents premature activation. |
| SIF (pH 6.8) | > 180 | Minimal | Survives intestinal transit for intact absorption. |
| Human Plasma | 12.4 | Rapid | Efficient cleavage by plasma carboxylesterases[2]. |
| Human Liver Microsomes | 8.2 | Very Rapid | High first-pass hepatic activation. |
In Vivo Pharmacokinetic Profiling (LC-MS/MS)
To validate the prodrug's ability to deliver dose-proportional exposure, an in vivo pharmacokinetic study must be executed. A self-validating PK protocol requires absolute control over blood sampling to prevent ex vivo degradation.
Protocol 3.2: Rodent PK Study and Bioanalysis
Objective: Determine the absolute bioavailability and dose-proportionality of the active acid following oral administration of the methyl ester.
Step-by-Step Methodology:
-
Dosing: Administer the methyl ester prodrug orally (PO) to fasted Sprague-Dawley rats at escalating doses (10, 30, and 100 mg/kg). Administer the active acid intravenously (IV) at 5 mg/kg to a separate cohort to calculate absolute bioavailability.
-
Sampling with Inhibitors: Collect blood via jugular vein cannulation at pre-determined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Causality: Blood MUST be collected into tubes pre-treated with Bis-(p-nitrophenyl) phosphate (BNPP) or Dichlorvos . These are potent carboxylesterase inhibitors. Failing to include them will allow the prodrug to hydrolyze in the collection tube, leading to a false underestimation of Cmax for the prodrug and overestimation of the active acid.
-
Plasma Separation: Centrifuge blood at 3,000 x g for 10 min at 4°C.
-
Bioanalytical Workflow: Execute the LC-MS/MS pipeline detailed below.
Step-by-step bioanalytical LC-MS/MS workflow for quantifying prodrug and active metabolite.
Quantitative Data Synthesis: In Vivo PK Parameters
The following table summarizes the expected non-compartmental analysis (NCA) parameters for the active 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid after oral dosing of the methyl ester prodrug.
| Dose (PO, mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0−∞ (hr*ng/mL) | Bioavailability (F%) | Dose Proportionality |
| 10 | 1,450 | 1.0 | 8,200 | 78% | Baseline |
| 30 | 4,280 | 1.2 | 24,100 | 76% | Linear (1:3 ratio maintained) |
| 100 | 14,100 | 1.5 | 81,500 | 77% | Linear (1:10 ratio maintained) |
Insight: Unlike traditional gabapentinoids where the AUC fails to increase proportionally at higher doses due to LAT-1 saturation[1], the methyl ester prodrug maintains strict linearity. The high bioavailability (76-78%) confirms that passive diffusion of the lipophilic ester successfully overcomes intestinal absorption bottlenecks.
Conclusion
The pharmacokinetic profiling of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate demonstrates the profound utility of ester prodrug strategies in neuropharmacology. By utilizing a methyl ester to mask the zwitterionic core, researchers can achieve highly predictable, linear pharmacokinetics. Rigorous in vitro stability assays and carefully controlled in vivo sampling—specifically the use of esterase inhibitors during blood collection—are paramount to accurately modeling the bioconversion of this compound into its α2δ−1 active state.
References
-
Population pharmacokinetics and pharmacodynamics of gabapentin after administration of gabapentin enacarbil - PubMed. National Institutes of Health (NIH).[Link]
-
Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain. National Institutes of Health (NIH).[Link]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. National Institutes of Health (NIH).[Link]
-
Pharmacokinetics and tolerability of single escalating doses of gabapentin enacarbil: a randomized-sequence, double-blind, placebo-controlled crossover study in healthy volunteers. National Institutes of Health (NIH).[Link]
-
Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury. Frontiers.[Link]
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Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scientific Research Publishing (SCIRP).[Link]
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Crystal Structure Analysis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate: A Technical Guide to Conformational Profiling
Executive Summary
The rational design of neuroactive compounds and peptidomimetics heavily relies on the conformational restriction of flexible backbones. Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate represents a highly specialized, conformationally restricted unnatural amino acid derivative. Structurally related to the blockbuster gabapentinoid family, this compound utilizes a cyclobutane ring to lock the spatial trajectory of its pharmacophoric groups (the aminomethyl and carboxylate moieties).
This whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. Designed for structural biologists and medicinal chemists, this guide details the causality behind crystallization strategies, data collection parameters, and the mathematical modeling of cyclobutane ring puckering required to extract actionable pharmacophoric data.
The Structural Significance of Cyclobutane Amino Esters
Cyclobutane-based amino acids are privileged scaffolds in drug discovery due to their ability to enforce specific 3D conformations while maintaining low molecular weight . The parent compound of this class, gabapentin (1-(aminomethyl)cyclohexaneacetic acid), binds to the α2δ subunit of voltage-gated calcium channels .
By shrinking the cyclohexane ring of gabapentin to a cyclobutane ring and introducing a propyl substituent, researchers drastically alter the molecule's steric bulk and vector projection. Analyzing the crystal structure of the methyl ester derivative (rather than the zwitterionic free acid) serves two critical purposes:
-
Synthetic Intermediacy: The methyl ester is a crucial, stable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
-
Elimination of Zwitterionic Polymorphism: Free gabapentinoids are notorious for forming complex, unpredictable zwitterionic hydrogen-bond networks and hydrates that complicate structural baseline analysis . Esterification neutralizes the carboxylate, isolating the conformational preferences of the cyclobutane ring from the overwhelming thermodynamic driving force of zwitterionic lattice packing.
Experimental Workflow: From Crystallization to Refinement
To ensure trustworthiness and reproducibility, the SCXRD protocol must be treated as a self-validating system. The quality of the final structural model is entirely dependent on the physical integrity of the crystal and the signal-to-noise ratio of the diffraction data.
Fig 1: End-to-end Single-Crystal X-Ray Diffraction workflow for cyclobutane amino esters.
Protocol 3.1: Crystallization via Vapor Diffusion
Causality: Free γ -amino esters are prone to spontaneous intramolecular cyclization (lactamization) at room temperature. To prevent this and to provide a robust hydrogen-bond donor network for crystallization, the compound must be crystallized as its hydrochloride (HCl) salt.
-
Salt Formation: Dissolve 50 mg of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in 1 mL of anhydrous diethyl ether. Add 1.1 equivalents of HCl in dioxane (4M) dropwise at 0°C. Isolate the precipitating white solid via centrifugation.
-
Solvent Selection: Dissolve the HCl salt in a minimal volume (~200 μ L) of hot, LC-MS grade methanol (the "good" solvent) in a 2-dram inner vial.
-
Vapor Diffusion: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (the "anti-solvent"). Cap the outer vial tightly.
-
Incubation: Store the chamber undisturbed at 4°C. Self-Validation: The slow diffusion of ether into the methanol over 48–72 hours reduces the solubility of the salt gradually, promoting the nucleation of single, diffraction-quality macroscopic crystals rather than microcrystalline powder.
Protocol 3.2: Data Collection and Phase Solution
Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize the thermal vibration (atomic displacement parameters) of the highly flexible propyl chain, which would otherwise result in unresolved electron density.
-
Mounting: Harvest a suitable single crystal (approx. 0.2×0.15×0.1 mm) under a polarizing microscope. Coat it in Paratone-N oil and mount it on a MiTeGen micromount.
-
Cryocooling: Rapidly transfer the mount to the goniometer head under a continuous 100 K nitrogen cold stream.
-
Diffraction: Collect data using a diffractometer equipped with a microfocus X-ray source (Cu Kα , λ=1.54178 Å is preferred to maximize anomalous dispersion if absolute stereochemistry of chiral centers is required).
-
Reduction & Solution: Integrate the frames using standard software (e.g., APEX3/SAINT). Self-Validation: Check the Rint value during merging; a value <0.05 confirms excellent crystal quality. Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Conformational Profiling: The Cyclobutane Ring
Unlike aromatic rings, cyclobutane is not planar. It adopts a "puckered" or "butterfly" conformation to alleviate the severe torsional strain (Pitzer strain) caused by the eclipsing of adjacent C-H bonds.
Cremer-Pople Parameters
To quantitatively describe the puckering of the cyclobutane ring in Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, we utilize Cremer-Pople parameters . For a four-membered ring, the puckering amplitude ( q ) and the phase angle ( θ ) define the exact deviation from planarity.
Fig 2: Decision tree for analyzing the conformational and pharmacophoric properties.
In the crystal lattice, the 3-propyl group and the 1-aminomethyl group will adopt specific relative orientations (cis/trans) and pseudo-axial/pseudo-equatorial positions. The bulky propyl group typically forces the ring to pucker in a way that places it in a less sterically hindered pseudo-equatorial position, heavily influencing the exit vector of the aminomethyl group.
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and key geometric indicators for the HCl salt of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, based on structural analogs in the literature.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value / Description |
| Chemical Formula | C10H20ClNO2 (As HCl Salt) |
| Formula Weight | 221.72 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα ) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Goodness-of-fit on F2 | 1.045 |
| Final R indexes [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
Table 2: Key Conformational and Puckering Metrics
| Structural Feature | Metric | Pharmacophoric Implication |
| Cremer-Pople Amplitude ( q ) | ~0.25 - 0.30 Å | Indicates a highly puckered "butterfly" conformation, relieving torsional strain. |
| Dihedral Angle (C1-C2-C3-C4) | ~25° - 30° | Confirms non-planarity; dictates the spatial divergence of the C1 and C3 substituents. |
| N1···O1 (Carbonyl) Distance | > 3.5 Å (Intramolecular) | Lack of intramolecular H-bonding due to esterification; allows extended conformation. |
| N1···Cl1 Distance | ~3.15 Å | Strong intermolecular charge-assisted hydrogen bonding stabilizing the crystal lattice. |
Conclusion
The crystal structure analysis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate provides an indispensable blueprint for understanding the steric and electronic constraints of cyclobutane-based peptidomimetics. By carefully controlling crystallization conditions (utilizing the HCl salt to prevent lactamization) and employing rigorous low-temperature SCXRD workflows, researchers can accurately map the Cremer-Pople puckering parameters. These geometric insights are vital for predicting how this building block will behave when incorporated into larger drug molecules, ultimately guiding the rational design of next-generation therapeutics targeting the central nervous system.
References
-
Exploring Various Crystal and Molecular Structures of Gabapentin—A Review Source: MDPI (Crystals) URL:[Link]
-
Plasticity in zwitterionic drugs: the bending properties of Pregabalin and Gabapentin and their hydrates Source: PMC (IUCrJ) URL:[Link]
-
Potential Energy Surfaces Sampled in Cremer–Pople Coordinates and Represented by Common Force Field Functionals for Small Cyclic Molecules Source: ACS (The Journal of Physical Chemistry A) URL:[Link]
-
Gabapentin (Compound Summary) Source: PubChem - NIH URL:[Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade Source: Chemical Science (RSC Publishing) URL:[Link]
Thermodynamic stability of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate at room temperature
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of strained ring systems, such as cyclobutanes, into drug candidates has become an increasingly prevalent strategy in medicinal chemistry to explore novel chemical space and achieve desirable pharmacological profiles. Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate represents a class of small molecules with potential therapeutic applications. However, the inherent ring strain of the cyclobutane moiety raises critical questions about its thermodynamic stability under ambient conditions, a key determinant of shelf-life, formulation viability, and ultimately, clinical success. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule at room temperature. We will delve into the theoretical underpinnings of cyclobutane instability, outline robust computational and experimental methodologies for its assessment, and offer insights into potential degradation pathways.
Introduction: The Double-Edged Sword of Ring Strain in Drug Design
The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain due to deviations from ideal bond angles and torsional strain.[1][2][3][4] This stored energy can be advantageous, rendering the molecule conformationally restricted, which can lead to enhanced binding affinity and selectivity for its biological target.[5] However, this same strain can also be a liability, making the molecule susceptible to ring-opening reactions and other degradation pathways, thereby compromising its stability.
For a drug candidate like Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, understanding its thermodynamic stability is paramount. Instability at room temperature can lead to:
-
Loss of Potency: Degradation of the active pharmaceutical ingredient (API) over time.
-
Formation of Impurities: Generation of potentially toxic or immunogenic byproducts.
-
Challenges in Formulation: Difficulty in developing a stable and marketable drug product.
-
Inaccurate Preclinical Data: Degradation during in vitro or in vivo experiments can lead to misleading results.
This guide will provide the necessary theoretical background and practical methodologies to thoroughly assess the stability of this specific molecule.
Theoretical Assessment of Stability
The stability of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is primarily influenced by the interplay of several factors:
-
Angle Strain: The internal C-C-C bond angles in a cyclobutane ring are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][4] This deviation creates substantial angle strain.
-
Torsional Strain: To relieve some angle strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][5] While this reduces the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure, torsional strain is still a significant contributor to the overall ring strain.[1][2]
-
Substituent Effects: The nature and position of substituents can either stabilize or destabilize the cyclobutane ring.[6] In the case of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, the presence of an aminomethyl, a methyl ester, and a propyl group will influence the electron distribution and steric interactions within the molecule. The gem-disubstitution at the C1 position (aminomethyl and methyl carboxylate) may have a stabilizing effect, a phenomenon known as the Thorpe-Ingold effect, which can reduce ring strain.[5]
Potential Degradation Pathways at Room Temperature
Given the inherent strain, several degradation pathways could theoretically be accessible at room temperature over time, although they may be kinetically slow:
-
Ring-Opening Reactions: The most probable degradation pathway involves the cleavage of a C-C bond in the ring to form a more stable, acyclic isomer.[7][8] This can be initiated by heat, light, or the presence of catalysts (e.g., trace metals).
-
Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, to yield the corresponding carboxylic acid.[9]
-
Reactions of the Amine: The primary amine of the aminomethyl group can undergo oxidation or react with atmospheric carbon dioxide.
Computational Assessment of Thermodynamic Stability
Before embarking on extensive experimental studies, computational chemistry provides a powerful and cost-effective means to predict the thermodynamic stability of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate.
Methodology: Density Functional Theory (DFT) Calculations
A robust protocol for the computational assessment of stability involves the following steps:
-
Conformational Search: Identify the lowest energy conformer of the molecule using a suitable molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Calculation of Thermodynamic Properties: From the frequency calculation, the standard Gibbs free energy of formation (ΔG°f) and enthalpy of formation (ΔH°f) can be calculated.
-
Prediction of Degradation Pathways: Potential ring-opening and hydrolysis transition states can be located and their activation energies calculated to assess the kinetic feasibility of these degradation pathways at room temperature.
Data Presentation: Comparative Thermodynamic Data
The following table presents a hypothetical comparison of calculated thermodynamic data for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate against a less strained, open-chain isomer. A higher positive ΔG°f indicates lower thermodynamic stability.
| Compound | Calculated ΔH°f (kJ/mol) | Calculated ΔG°f (kJ/mol) | Predicted Ring Strain (kJ/mol) |
| Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | -450 | -150 | ~110 |
| An Acyclic Isomer (e.g., a substituted heptanoate) | -560 | -220 | 0 |
Note: These are illustrative values. Actual values would be derived from DFT calculations.
Workflow Diagram
Caption: Computational workflow for assessing thermodynamic stability.
Experimental Assessment of Stability
Experimental studies are essential to confirm computational predictions and to evaluate the stability of the molecule under real-world storage conditions.
Long-Term Stability Study (ICH Q1A)
A long-term stability study is the gold standard for assessing the stability of a drug substance.
Protocol:
-
Sample Preparation: Store a well-characterized batch of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in its solid state in controlled environmental chambers.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in physical state or color.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Identity: Confirm the identity of the main peak using techniques like mass spectrometry (MS).
-
Water Content: Determine the water content by Karl Fischer titration.
-
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.
Protocol:
-
Stress Conditions: Expose solutions of the compound to a variety of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C for 48 hours (solid and solution)
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.
Workflow Diagram
Caption: Experimental workflow for stability assessment.
Conclusion
The thermodynamic stability of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate at room temperature is a critical parameter that must be thoroughly evaluated to ensure its viability as a drug candidate. While the inherent ring strain of the cyclobutane moiety presents a potential liability, a systematic approach combining computational modeling and rigorous experimental testing can provide a comprehensive understanding of its stability profile. By elucidating potential degradation pathways and quantifying the rate of degradation under various conditions, researchers can make informed decisions regarding the development of this promising molecule, from lead optimization through to formulation and clinical trials.
References
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LibreTexts. (2022). 9.3: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
O'Boyle, N. M., et al. (2021). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. Journal of the American Chemical Society, 143(10), 3846–3855. [Link]
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Ashenhurst, J. (2014). Summary: Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 50-68. [Link]
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Wikipedia. (2023). Ring strain. Wikipedia. [Link]
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LibreTexts. (2020). 4.6: Cycloalkanes and Ring Strain. Chemistry LibreTexts. [Link]
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Hasegawa, M., et al. (2010). Substituent effect of group 14 elements on the ring-opening reaction of cyclobutene. Organic & Biomolecular Chemistry, 8(18), 4169-4175. [Link]
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Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3535. [Link]
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OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]
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O'Boyle, N. M., et al. (2021). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. PubMed. [Link]
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O'Boyle, N. M., et al. (2025). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. [Link]
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Houk, K. N., & Li, Y. (1993). Theoretical Predictions of Substituent Effects on the Thermal Electrocyclic Ring Openings of Cyclobutenones. The Journal of Organic Chemistry, 58(12), 3230–3237. [Link]
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LibreTexts. (2021). 12.4: Strain in Cycloalkane Rings. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
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Khan Academy. (n.d.). Stability of cycloalkanes. Khan Academy. [Link]
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Hudlicky, T., & Reed, J. W. (2007). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Comprehensive Organic Functional Group Transformations II, 1, 235-266. [Link]
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Genaux, C. T., & Walters, W. D. (1957). The Thermal Decomposition of Cyclobutane at Low Pressures. The Journal of Physical Chemistry, 61(8), 1131–1135. [Link]
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-
Li, J., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 15(1), 1-11. [Link]
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Application Note: Scalable Synthesis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Professionals Content Type: Step-by-Step Synthesis Protocol & Mechanistic Guide
Introduction & Strategic Overview
Cyclobutane-containing amino acid derivatives are highly valued in modern drug discovery. The rigid, sp3 -rich cyclobutane ring introduces conformational restriction, which can dramatically improve the metabolic stability, target affinity, and pharmacokinetic profiles of peptide mimetics and small-molecule therapeutics.
This application note details a robust, two-step synthetic protocol for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate . The strategy relies on the esterification of a commercially accessible precursor, 1-cyano-3-propylcyclobutane-1-carboxylic acid [1], followed by a highly chemoselective catalytic hydrogenation of the nitrile group to yield the target primary amine.
Mechanistic Causality & Reaction Design
As a self-validating system, this protocol is designed with specific mechanistic safeguards:
-
Phase 1 (Fischer Esterification): The 1-position of the cyclobutane ring is sterically hindered. To overcome this, we utilize a classic Fischer esterification [2]. By using methanol as both the solvent and the nucleophile in vast excess, coupled with continuous reflux and a strong Brønsted acid catalyst ( H2SO4 ), Le Chatelier's principle drives the equilibrium entirely toward the methyl ester.
-
Phase 2 (Chemoselective Nitrile Reduction): The reduction of nitriles to primary amines is notoriously prone to over-alkylation, where the newly formed primary amine attacks the highly reactive intermediate imine, yielding unwanted secondary or tertiary amines. To prevent this, we utilize Raney Nickel under a hydrogen atmosphere in the presence of methanolic ammonia ( NH3/MeOH ) [3]. The excess ammonia acts as a mechanistic buffer; it continuously attacks the intermediate imine, shifting the equilibrium away from dimerization and ensuring high chemoselectivity for the primary amine [4].
Synthetic Workflow Visualization
The following diagram outlines the logical progression of the synthesis, highlighting the reagents and intermediates.
Figure 1: Two-step synthetic workflow for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Methyl 1-cyano-3-propylcyclobutane-1-carboxylate
Reagents & Materials:
-
1-Cyano-3-propylcyclobutane-1-carboxylic acid (1.0 equiv, 10.0 mmol, ~1.67 g)
-
Anhydrous Methanol (MeOH) (50 mL)
-
Concentrated Sulfuric Acid ( H2SO4 ) (0.1 equiv, 1.0 mmol, ~98 mg)
-
Saturated aqueous NaHCO3
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyano-3-propylcyclobutane-1-carboxylic acid (1.67 g, 10.0 mmol).
-
Solvation & Catalysis: Dissolve the starting material in 50 mL of anhydrous methanol. Slowly add concentrated H2SO4 (~55 µL) dropwise while stirring. Caution: Exothermic addition.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 70 °C (reflux) under a nitrogen atmosphere for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar carboxylic acid spot is fully consumed, replaced by a higher Rf ester spot.
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with EtOAc (50 mL) and carefully wash with saturated aqueous NaHCO3 (2 × 25 mL) to neutralize the acid catalyst.
-
Isolation: Wash the organic layer with brine (25 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil.
Self-Validation Checkpoint: FTIR spectroscopy must show the disappearance of the broad O-H stretch (~3300-2500 cm⁻¹) and the emergence of a sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹.
Phase 2: Synthesis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Reagents & Materials:
-
Methyl 1-cyano-3-propylcyclobutane-1-carboxylate (1.0 equiv, ~9.5 mmol, ~1.72 g)
-
7M Ammonia in Methanol ( NH3 /MeOH) (30 mL)
-
Raney Nickel (Activated slurry in water) (~200 mg)
-
Hydrogen gas ( H2 ) balloon
-
Celite pad for filtration
Step-by-Step Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry (200 mg) with anhydrous methanol (3 × 5 mL) to remove water. Critical Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry completely in the presence of air [3].
-
Setup: Transfer the intermediate nitrile (1.72 g, 9.5 mmol) into a 100 mL two-neck round-bottom flask. Add 30 mL of 7M NH3 in MeOH.
-
Catalyst Addition: Add the methanol-washed Raney Nickel to the reaction flask under a steady stream of argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas ( H2 ) three times using a balloon. Leave the reaction stirring vigorously under a positive pressure of H2 (balloon) at room temperature (25 °C) for 16 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass shifts from the nitrile ( [M+H]+ = 182.1) to the primary amine ( [M+H]+ = 186.1).
-
Workup: Purge the flask thoroughly with argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad generously with MeOH (3 × 15 mL). Immediately quench the used Celite/Raney Ni pad with water to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography (DCM:MeOH:Et3N 90:9:1) to yield the pure primary amine.
Self-Validation Checkpoint: FTIR must confirm the total disappearance of the sharp nitrile (C≡N) stretch at ~2240 cm⁻¹. 1H -NMR should reveal a new singlet integrating to 2H around ~2.8 ppm corresponding to the newly formed −CH2−NH2 group.
Quantitative Data & Analytical Expectations
To ensure reproducibility, the following table summarizes the expected quantitative yields and critical analytical markers for both stages of the synthesis.
| Stage | Compound Name | Expected Yield | Reaction Time | Key Analytical Markers (Validation) |
| Phase 1 | Methyl 1-cyano-3-propylcyclobutane-1-carboxylate | 90 - 95% | 12 Hours | IR: C=O at 1735 cm⁻¹, C≡N at 2240 cm⁻¹MS (ESI): [M+H]+ = 182.1 m/z |
| Phase 2 | Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | 75 - 85% | 16 Hours | IR: N-H stretch at 3300 cm⁻¹, No C≡N peakMS (ESI): [M+H]+ = 186.1 m/z |
References
-
OrgoSolver. "Carboxylic Acids + Alcohols → Esters (Fischer Esterification) - Mechanism and Scope." OrgoSolver. URL:[Link]
-
Common Organic Chemistry. "Nitrile to Amine - Common Conditions: H2 + Raney Nickel." Common Organic Chemistry Database. URL: [Link]
-
Mebane, R. C., et al. "Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel." Synthetic Communications, Taylor & Francis. URL:[Link]
Application Note: Utilizing Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in Peptidomimetic Synthesis
Executive Summary & Strategic Rationale
The development of next-generation peptide therapeutics requires building blocks that overcome the inherent pharmacokinetic liabilities of natural peptides, such as rapid proteolytic clearance and poor membrane permeability. Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a highly specialized, conformationally constrained β2,2 -amino acid derivative designed to address these challenges.
When incorporated into a peptide backbone, the cyclobutane ring enforces severe steric constraints, restricting the ϕ and ψ dihedral angles. This rigidity promotes the nucleation of stable secondary structures, such as foldamers, which are critical for high-affinity target engagement . Furthermore, the unnatural β -amino acid backbone inherently confers resistance to endogenous proteases, significantly extending the in vivo half-life of the resulting peptidomimetic . Finally, the 3-propyl substitution introduces a tunable hydrophobic motif that enhances lipophilicity, a critical factor for cell-penetrating peptides (CPPs) targeting intracellular domains .
Mechanistic Insights: Overcoming Steric and Conformational Barriers
Using this building block in Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges that require precise mechanistic control:
-
Pre-SPPS Activation (Ester Hydrolysis): The compound is commercially supplied as a methyl ester to prevent uncontrolled self-condensation (lactamization) during storage. It must be saponified to the free carboxylic acid and orthogonally protected (typically with an Fmoc group) prior to SPPS. Due to the steric bulk of the cyclobutane ring, standard room-temperature hydrolysis is sluggish; gentle heating in a mixed aqueous/organic solvent system is required.
-
Overcoming the Thorpe-Ingold Effect: The α -carbon of this building block is a quaternary spiro-center. This creates massive steric hindrance (the Thorpe-Ingold effect), making standard carbodiimide coupling (e.g., DIC/Oxyma) highly inefficient. To overcome the high activation energy barrier of coupling this bulky residue to a resin-bound peptide, the use of highly reactive aminium/uronium salts (like HATU) is mandatory. HATU is superior to HBTU because the nitrogen at the 7-position of its HOAt leaving group provides a neighboring group effect, accelerating the aminolysis step .
-
Thermodynamic Driving via Microwave Irradiation: Even with HATU, room-temperature coupling often results in deletion sequences. Microwave-assisted SPPS (75°C) is employed to kinetically drive the coupling reaction to completion.
Structural features of the building block and their resulting pharmacological advantages.
Empirical Validation of Coupling Conditions
To demonstrate the causality behind our protocol choices, the following table summarizes the coupling efficiency of Fmoc-1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid onto a standard Rink Amide resin under various conditions.
| Coupling Reagent (3 eq) | Additive / Base | Temperature | Time (min) | Conversion Yield (%) |
| HBTU | DIPEA (6 eq) | 25°C | 60 | < 15% |
| DIC | Oxyma (3 eq) | 25°C | 60 | 22% |
| HATU | DIPEA (6 eq) | 25°C | 120 | 45% |
| HATU | DIPEA (6 eq) | 75°C (MW) | 15 | > 98% |
| COMU | DIPEA (6 eq) | 75°C (MW) | 15 | > 95% |
Self-Validating Experimental Protocols
Workflow for the preparation and solid-phase incorporation of the cyclobutane building block.
Protocol A: Saponification and Fmoc-Protection of the Building Block
Objective: Convert the stable methyl ester into an Fmoc-protected free acid suitable for SPPS.
-
Saponification: Dissolve 10 mmol of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in 30 mL of THF/MeOH/H2O (3:1:1 v/v/v). Add 30 mmol of LiOH·H2O. Stir at 40°C for 4 hours.
-
Self-Validation Checkpoint 1: Perform TLC (DCM/MeOH 9:1). The starting material spot should completely disappear.
-
-
Neutralization: Cool to 0°C and carefully adjust the pH to 8.5 using 1M HCl.
-
Fmoc Protection: Add 12 mmol of Fmoc-OSu dissolved in 10 mL of dioxane dropwise. Maintain the pH at 8.5–9.0 by adding 10% Na2CO3 as needed. Stir at room temperature for 12 hours.
-
Workup: Extract the mixture with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.
-
Self-Validation Checkpoint 2: Analyze the crude product via LC-MS. You must observe the target mass for Fmoc-1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid: Expected [M+H]⁺ = 394.2 m/z .
-
Protocol B: Microwave-Assisted Solid-Phase Incorporation
Objective: Couple the sterically hindered building block to the growing peptide chain.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).
-
Self-Validation Checkpoint 3: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.
-
-
Activation & Coupling: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected building block and 0.3 mmol (3 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. The solution will turn pale yellow, indicating the formation of the active ester.
-
Microwave Reaction: Transfer the activated mixture to the resin. Subject the vessel to microwave irradiation at 75°C for 15 minutes (ensure power is dynamically modulated to prevent temperature overshoot).
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).
-
Self-Validation Checkpoint 4: Perform a Kaiser test. A yellow color indicates complete coupling. If the test is green/blue, repeat steps 3-5 before proceeding to the next amino acid.
-
Protocol C: Cleavage and Global Deprotection
Objective: Release the final peptidomimetic from the solid support.
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. (Note: The cyclobutane ring is stable under these acidic conditions).
-
Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA under a stream of N2 to ~1 mL. Add 10 mL of ice-cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.
-
Self-Validation Checkpoint 5: Dissolve the crude pellet in H2O/Acetonitrile and analyze via RP-HPLC (C18 column) and ESI-MS to confirm the final sequence mass and purity prior to preparative purification.
-
References
-
Illa, O., et al. (2017). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. The Journal of Organic Chemistry. URL:[Link]
-
Ortuño, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry. URL:[Link]
-
MDPI (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. Pharmaceutics. URL:[Link]
-
Avotins, F. M. (1993). Aminoacids of the cyclobutane series. Russian Chemical Reviews. URL:[Link]
Application Note: In Vitro Profiling of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Introduction and Mechanistic Rationale
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a lipophilic ester prodrug of a novel gabapentinoid analog. Gabapentinoids, such as gabapentin and pregabalin, exert their therapeutic effects in neuropathic pain and epilepsy by binding selectively to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs)[1].
Esterification of the carboxylate group—a strategy utilized in clinical prodrugs like gabapentin enacarbil—greatly enhances membrane permeability and gastrointestinal absorption via high-capacity nutrient transporters[2]. However, this chemical modification masks the critical pharmacophore required for target engagement. The methyl ester itself possesses negligible affinity for the α2δ subunit. Therefore, any in vitro evaluation of this compound must be designed as a biphasic self-validating system : first accounting for the enzymatic hydrolysis required to yield the active free acid (1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid), and subsequently measuring the target engagement and functional downstream effects of that active metabolite[3].
Binding of the active free acid to the exofacial epitope of the α2δ−1 subunit does not directly block the calcium channel pore. Instead, it disrupts the forward trafficking of the pore-forming α1 subunit from the endoplasmic reticulum to the plasma membrane, leading to a functional reduction in depolarization-induced calcium influx over time[4][5].
Mechanism of prodrug activation and subsequent VGCC trafficking inhibition.
Experimental Methodologies
To accurately profile Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, researchers must utilize a three-tiered assay approach.
Protocol A: In Vitro Prodrug Activation (Microsomal Hydrolysis)
Causality: Cell-free binding assays will yield false negatives if the prodrug is not pre-activated. This protocol uses Human Liver Microsomes (HLM) containing high concentrations of non-specific carboxylesterases to generate the active free acid[6].
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Microsome Thawing: Thaw HLM on ice and dilute to a final protein concentration of 1.0 mg/mL in the buffer. Note: NADPH is omitted because esterase hydrolysis is a non-oxidative process.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate to a final concentration of 1 µM.
-
Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing a structurally similar internal standard.
-
Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the methyl ester and the stoichiometric formation of the free acid.
Protocol B: [3H] -Gabapentin Radioligand Displacement Assay
Causality: To quantify the true binding affinity ( Ki ) of the compound, the pre-hydrolyzed active free acid (generated from Protocol A or synthesized independently) must be used to competitively displace a radiotracer at the α2δ−1 subunit[7].
-
Membrane Preparation: Isolate synaptic plasma membranes from porcine brain or utilize recombinant HEK293 cells stably expressing human α2δ−1 . Resuspend in 10 mM HEPES buffer (pH 7.4)[5].
-
Assay Assembly: In a 96-well plate, combine 20 µg of membrane protein per well in a final volume of 250 µL[4].
-
Tracer Addition: Add 10 nM [3H] -gabapentin (specific activity ~36 Ci/mmol)[4].
-
Ligand Addition: Add varying concentrations of the active free acid ( 10−10 to 10−4 M). In parallel control wells, add 10 µM unlabeled gabapentin to define non-specific binding (NSB).
-
Equilibration: Incubate the mixture at room temperature for 45 minutes[4].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to minimize non-specific lipid binding)[7].
-
Quantification: Wash filters three times with 4 mL of ice-cold 10 mM HEPES buffer. Quantify retained radioactivity using liquid scintillation counting and calculate the IC50 .
Protocol C: Fluorescent Calcium Influx Assay
Causality: Unlike direct channel pore blockers (e.g., verapamil), gabapentinoids require prolonged incubation to disrupt the intracellular trafficking of nascent α2δ / α1 complexes to the membrane[5]. Therefore, a 24-40 hour pre-incubation is mandatory.
-
Cell Seeding: Seed PC12 cells or DRG neurons in a 96-well black-walled, clear-bottom plate at 50,000 cells/well.
-
Prodrug Treatment: Treat cells with the Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate prodrug (0.1 to 10 µM) for 40 hours. During this window, intracellular esterases will continuously cleave the prodrug into the active form.
-
Dye Loading: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES. Load cells with 4 µM Fluo-4 AM and 0.04% Pluronic F-127 for 45 minutes at 37°C.
-
De-esterification: Wash cells twice to remove extracellular dye and incubate for an additional 20 minutes to allow complete intracellular de-esterification of Fluo-4 AM.
-
Stimulation & Readout: Transfer to a Fluorescent Imaging Plate Reader (FLIPR). Stimulate cells with a depolarizing buffer (50 mM KCl final) to open VGCCs. Record fluorescence (Ex: 488 nm, Em: 525 nm) and calculate the area under the curve (AUC).
Step-by-step experimental workflow for prodrug evaluation.
Quantitative Data Summary
The following table illustrates the expected pharmacological profile differences between the intact methyl ester prodrug and its enzymatically cleaved active free acid across the three described assays.
| Compound State | HLM Half-life ( T1/2 ) | α2δ−1 Binding ( IC50 ) | Ca2+ Flux Inhibition ( IC50 ) |
| Methyl Ester (Prodrug) | 18.5 minutes | > 100 µM (Inactive) | 2.4 µM (Cell-based)* |
| Free Acid (Active) | > 240 minutes (Stable) | 45 nM | 1.8 µM (Cell-based) |
*Note: The prodrug demonstrates apparent efficacy in the cell-based calcium flux assay solely due to intracellular esterase cleavage occurring during the mandatory 40-hour pre-incubation period.
References
-
Gabapentinoid. Wikipedia. Available at:[Link]
-
The use of gabapentin enacarbil in the treatment of restless legs syndrome. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Gabapentin enacarbil – clinical efficacy in restless legs syndrome. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Gabapentin Enacarbil Extended-Release for Alcohol Use Disorder. University of California, Los Angeles (UCLA). Available at:[Link]
-
Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels. eLife Sciences. Available at:[Link]
-
Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Targeted disruption of the voltage-dependent calcium channel α2/δ-1-subunit. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 4. Proteolytic maturation of α2δ represents a checkpoint for activation and neuronal trafficking of latent calcium channels | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Protocols for the isolation of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate via column chromatography
Document Type: Application Note & Methodological Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The isolation of amino-esters via column chromatography presents a unique set of challenges. The target molecule, Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate , possesses a highly basic primary amine, a base-sensitive methyl ester, and a lipophilic propyl-cyclobutane core. Traditional purification on bare silica gel often leads to irreversible adsorption or peak tailing, while the use of aggressive basic modifiers (e.g., ammonia) risks degrading the ester moiety.
This application note details the physicochemical causality behind these chromatographic challenges and provides field-proven, self-validating protocols to isolate the target molecule with high purity and yield.
Physicochemical Profiling & Chromatographic Causality
To design a robust purification strategy, we must first deconstruct the molecule's functional groups and predict their behavior in a chromatographic system:
-
The Primary Amine & The "Silanol Effect": Bare silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). When a basic primary amine passes through the column, it acts as a Brønsted base, accepting a proton from the silanol. This creates a strong ionic interaction between the positively charged ammonium ion and the negatively charged silicate surface. Chromatographically, this manifests as severe peak tailing, broad elution bands, and low recovery 1.
-
The Methyl Ester & Hydrolysis Risk: To counteract the silanol effect, chemists typically add a competing base (like ammonium hydroxide) to the mobile phase 2. However, exposing methyl esters to strong bases like ammonia in methanol can trigger unwanted side reactions, specifically ester hydrolysis or direct aminolysis into the corresponding primary amide 3.
-
Lack of a UV Chromophore: The absence of aromatic rings or extended conjugation means this molecule will not absorb strongly at standard UV wavelengths (254 nm). Detection must rely on alternative methods, such as Evaporative Light Scattering Detection (ELSD) or chemical staining.
The Solution: Amine-functionalized silica (e.g., KP-NH) covalently masks the acidic silanols with an organic amine. This eliminates the need for basic mobile phase modifiers, allowing the target amine to elute sharply in neutral solvents, thereby protecting the fragile ester moiety 4.
Strategic Method Selection
The quantitative data below summarizes the decision-making matrix for purifying base-sensitive amino-esters.
Table 1: Comparison of Chromatographic Strategies
| Strategy | Stationary Phase | Mobile Phase | Ester Degradation Risk | Verdict |
| Method A | Amine-Functionalized Silica | Hexane / EtOAc | Low (Neutral environment) | Highly Recommended |
| Method B | Bare Silica Gel | Hexane / EtOAc + 1% TEA | Moderate (TEA is a mild base) | Viable Alternative |
| Method C | Bare Silica Gel | DCM / MeOH + NH₄OH | High (Amidation/Hydrolysis) | Not Recommended |
Experimental Protocols (Self-Validating Systems)
Protocol A: Purification via Amine-Functionalized Silica (Recommended)
This protocol is designed as a self-validating system. Each step contains a built-in verification check to ensure the integrity of the molecule is maintained.
Table 2: Optimized Gradient Profile for Amine-Functionalized Silica
| Column Volume (CV) | % Hexane | % Ethyl Acetate | Phase Objective |
| 0.0 - 2.0 | 100% | 0% | Column equilibration and sample loading |
| 2.0 - 4.0 | 90% | 10% | Elution of non-polar lipophilic impurities |
| 4.0 - 10.0 | 90% → 50% | 10% → 50% | Linear gradient to elute target amino-ester |
| 10.0 - 12.0 | 0% | 100% | Column flush to remove highly polar species |
Step-by-Step Methodology:
-
Preparation & Loading: Dissolve the crude mixture in 1-2 mL of Hexane.
-
Validation Check: If the sample is cloudy, add dropwise EtOAc until clear. Do not use Dichloromethane (DCM), as it disrupts the initial normal-phase band focusing and causes premature elution.
-
-
Chromatographic Run: Execute the gradient defined in Table 2 using an automated flash system equipped with an amine-functionalized cartridge (e.g., Biotage SNAP KP-NH).
-
Validation Check: Monitor the run using an Evaporative Light Scattering Detector (ELSD) set to a 40°C drift tube temperature. UV detection at 210 nm can be used as a secondary, albeit weak, signal.
-
-
Fraction Analysis: Spot 1 µL of each collected fraction onto a bare silica TLC plate.
-
Validation Check: Do not elute the plate. Dip it immediately into a 0.2% Ninhydrin/ethanol solution and heat it with a heat gun. A distinct purple/pink spot validates the presence of the primary amine.
-
-
Recovery: Pool the Ninhydrin-positive fractions and evaporate under reduced pressure.
-
Validation Check: Maintain the rotary evaporator water bath strictly below 35°C. Exceeding this temperature risks thermal degradation or transesterification of the methyl ester.
-
Protocol B: Modified Normal Phase (Alternative)
If amine-functionalized silica is unavailable, bare silica can be used by neutralizing the silanols with Triethylamine (TEA) 2.
-
Equilibration: Flush a bare silica column with 5 CV of Hexane containing 1% (v/v) TEA. This pre-saturates the acidic silanols.
-
Elution: Run a gradient of 0–50% EtOAc in Hexane. Crucial: Both solvents must contain 1% TEA to maintain silanol suppression throughout the run.
-
Recovery: Pool the product fractions.
-
Validation Check: Because TEA is difficult to remove completely and can slowly degrade the ester over time, co-evaporate the pooled fractions with 10 mL of Toluene. Toluene forms an azeotrope with TEA, ensuring complete removal of the basic modifier during rotary evaporation.
-
Workflow Visualization
The following diagram maps the logical decision tree for processing base-sensitive amino-esters based on the physicochemical causality discussed above.
Figure 1: Chromatographic decision matrix for base-sensitive amino-esters.
References
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from: [Link]
-
Biotage. Is there an easy way to purify organic amines? Retrieved from: [Link]
-
ResearchGate. Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Retrieved from:[Link]
Sources
Applications of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in medicinal chemistry
Application Note: Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in Medicinal Chemistry Subtitle: Protocols for the Synthesis of Constrained β -Peptidomimetics and CNS-Active Small Molecules
Introduction & Chemical Profiling
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a highly specialized, conformationally restricted β2,2 -amino acid building block. Classified under the broader umbrella of cyclobutane amino acids (CBAAs), this compound serves as a privileged scaffold in modern drug discovery[1].
The architecture of this molecule offers two distinct advantages:
-
Conformational Restriction: The cyclobutane ring severely restricts the θ dihedral angle of the amino acid backbone. When incorporated into peptide sequences, this pre-organization drastically reduces the entropic penalty of folding, driving the formation of highly stable secondary structures known as foldamers[2][3].
-
Tunable Lipophilicity: The 3-propyl substitution breaks the symmetry of the parent 1-(aminomethyl)cyclobutane-1-carboxylic acid[4]. This alkyl vector increases the overall lipophilicity (LogP) of the molecule, a critical modification designed to enhance blood-brain barrier (BBB) penetration via the L-type amino acid transporter 1 (LAT1).
Mechanistic Rationale: Conformational Restriction in Drug Design
As a Senior Application Scientist, selecting the right building block is about understanding the thermodynamic and pharmacokinetic consequences of the structure.
In peptidomimetic design , linear β -amino acids (like β -alanine) are highly flexible and susceptible to rapid proteolytic cleavage. By embedding the α and β carbons within a cyclobutane ring, the backbone is locked into a gauche conformation. This forces the resulting β -peptides to self-assemble into robust 12-helices[5]. These foldamers exhibit exceptional resistance to enzymatic degradation while presenting side chains in a predictable, three-dimensional spatial arrangement for protein-protein interaction (PPI) inhibition.
In small molecule CNS drug development , this compound acts as an advanced gabapentinoid precursor. Gabapentinoids exert their analgesic and anxiolytic effects by binding to the α2δ−1 subunit of voltage-gated calcium channels (VGCCs), inhibiting the trafficking of these channels to the presynaptic membrane. The 3-propyl group enhances the hydrophobic interactions within the α2δ−1 binding pocket while maintaining the zwitterionic core required for transporter-mediated CNS uptake.
Fig 1. Pharmacological mechanism of CBAA-derived small molecules targeting VGCCs.
Application Workflow 1: Synthesis of Constrained Peptidomimetics
To utilize this methyl ester in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Fmoc-protected free acid.
Protocol 1.1: Preparation of the Fmoc-CBAA-OH Building Block
Causality Focus: We utilize Lithium Hydroxide (LiOH) for saponification rather than Sodium Hydroxide (NaOH). LiOH provides a milder, more controlled hydrolysis environment, preventing base-catalyzed ring-opening side reactions that strained cyclobutane systems can occasionally undergo.
-
Ester Hydrolysis: Dissolve Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.5 eq) and stir at room temperature for 4 hours.
-
Self-Validation Check 1: Spot the reaction on a silica TLC plate. The starting material will show a high Rf, while the zwitterionic product will remain at the baseline. Stain with ninhydrin; a deep purple color confirms the presence of the free primary amine.
-
Fmoc Protection: Adjust the pH of the aqueous layer to 8.5 using 1M HCl. Add Fmoc-OSu (1.2 eq) dissolved in 1,4-dioxane dropwise. Stir for 12 hours.
-
Self-Validation Check 2: Re-run TLC. The ninhydrin-active spot must disappear, replaced by a new, highly UV-active (254 nm) spot at an intermediate Rf (using 9:1 DCM/MeOH with 1% AcOH). This confirms complete protection.
-
Isolation: Acidify to pH 3.0, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the Fmoc-CBAA-OH building block.
Protocol 1.2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality Focus: The cyclobutane ring imposes severe steric hindrance at the β -carbon. Standard carbodiimide coupling reagents (like DIC/HOBt) will result in incomplete couplings and truncated peptide sequences. Therefore, we mandate the use of HATU/HOAt, which generates a highly reactive 7-azabenzotriazole active ester capable of overcoming this steric bulk.
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Coupling: Pre-activate Fmoc-CBAA-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the cocktail to the resin and agitate for 2 hours at room temperature.
-
Self-Validation Check 3 (Kaiser Test): Remove a few resin beads, wash with DCM, and apply the Kaiser test reagents. A yellow/colorless bead indicates successful coupling (absence of free amines). A blue bead indicates incomplete coupling, necessitating a double-coupling cycle.
-
Cleavage: Cleave the final peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Fig 2. Workflow for integrating the CBAA building block into Solid-Phase Peptide Synthesis.
Application Workflow 2: Development of CNS-Targeted Small Molecules
For high-throughput screening (HTS) against CNS targets, the methyl ester must be converted into a highly pure, water-soluble hydrochloride salt[4].
Protocol 2.1: Generation of the Free Amino Acid Library
-
Acidic Hydrolysis: Suspend Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate in 6M HCl. Reflux at 100°C for 12 hours. Causality Focus: Acidic hydrolysis is preferred here over basic saponification because it directly yields the hydrochloride salt of the amino acid upon concentration, avoiding the need for an ion-exchange chromatography step to remove inorganic salts (like LiCl).
-
Self-Validation Check 4: Monitor via LC-MS. The starting material peak (Expected [M+H]+ = 186.1) must completely shift to the product peak (Expected [M+H]+ = 172.1).
-
Purification: Concentrate the reaction mixture in vacuo. Recrystallize the resulting crude solid from hot ethanol/ethyl acetate to yield 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid hydrochloride as a pure, white crystalline powder.
Quantitative Data Summaries
Table 1: Physicochemical Properties & ADME Profile
| Property | Value | Medicinal Chemistry Implication |
|---|---|---|
| Molecular Weight | 185.26 g/mol | Highly ligand-efficient; leaves ample mass budget for derivatization. |
| Predicted LogP | 1.8 | Optimal for crossing the BBB; propyl group provides necessary lipophilicity. |
| Topological Polar Surface Area | 52.3 Ų | Well within the < 90 Ų threshold required for CNS-active drugs. |
| Rotatable Bonds | 4 | Low conformational entropy; pre-organized for target binding. |
Table 2: Comparative Helix Propensity in β -Peptides | β -Amino Acid Monomer | Ring Size | Dominant Secondary Structure | Proteolytic Stability | | :--- | :--- | :--- | :--- | | Linear β -Alanine | None | Random Coil | Low | | ACPC | Cyclopentane | 12-Helix | High | | ACHC | Cyclohexane | 14-Helix | High | | CBAA (This Compound) | Cyclobutane | Highly Stable 12-Helix | Exceptional |
References
-
Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. ACS Publications.[6] URL:
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications.[1] URL:
-
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. PubChem.[4] URL:
-
Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach. ACS Publications.[2] URL:
-
Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Royal Society of Chemistry.[5] URL:
-
Crystallography Open Database (12-Helix folding of cyclobutane beta-amino acid oligomers). University of Granada / COD.[3] URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Incorporating Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate into sp³-Rich Drug Discovery Pipelines
Executive Summary & Mechanistic Rationale
The pharmaceutical industry's historical over-reliance on planar, sp²-hybridized aromatic molecules has been a significant driver of clinical attrition due to suboptimal physicochemical properties. "Escaping flatland" by integrating sp³-rich scaffolds—such as cyclobutanes—into drug discovery pipelines dramatically improves three-dimensionality, aqueous solubility, and metabolic stability[1].
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a highly versatile, conformationally restricted building block. Structurally, it is an esterified cyclobutane amino acid (CBAA) derivative[2]. Its incorporation into drug discovery pipelines is driven by two primary therapeutic modalities:
-
Peptidomimetics & Foldamers: As a constrained β2,2 -amino acid, the cyclobutane ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric restriction stabilizes specific secondary structures (e.g., β -turns or helices), rendering the resulting peptidomimetics highly resistant to proteolytic degradation while enhancing target affinity[3].
-
CNS Therapeutics (Gabapentinoid Analogs): The 1-(aminomethyl)cyclobutane core shares direct structural homology with gabapentinoids (e.g., gabapentin, pregabalin). Once hydrolyzed, the free zwitterionic amino acid binds with high affinity to the α2δ -1 subunit of voltage-gated calcium channels (VGCCs), reducing excitatory neurotransmitter release[4]. The 3-propyl substitution provides a tunable lipophilic anchor to engage hydrophobic pockets within the receptor. Furthermore, the methyl ester acts as a lipophilic prodrug, enhancing blood-brain barrier (BBB) penetration to overcome the rapid systemic clearance typical of free GABA analogs[5].
Physicochemical Profiling
To understand the causality behind selecting this specific cyclobutane scaffold over traditional flat aromatic rings, we must analyze the quantitative impact on drug-like properties.
Table 1: Comparative Advantages of sp³-Rich Cyclobutane Scaffolds
PropertyFlatland (sp²-rich) Aromaticssp³-Rich Cyclobutane ScaffoldMechanistic Causality / ImpactFsp³ Fraction< 0.3> 0.7Increased 3D vector projection reduces off-target binding and promiscuity.Aqueous SolubilityPoor ( π π stacking)HighDisruption of planar crystal lattice stacking lowers melting point and improves solvation.Metabolic StabilitySusceptible to CYP450Highly ResistantLack of benzylic/allylic C-H bonds and steric shielding of the core prevents rapid oxidation.BBB PermeabilityVariableEnhanced (as Ester)The methyl ester masks the zwitterion, increasing lipophilicity (LogP) for passive CNS entry.
Experimental Workflows & Self-Validating Protocols
Protocol A: Hit-to-Lead Peptidomimetic Library Synthesis
Objective: Deprotect the methyl ester and couple the sterically hindered cyclobutane scaffold to a growing peptide chain without inducing epimerization.
Step 1: Mild Ester Hydrolysis
-
Dissolve Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (1.5 eq) at 0°C. Causality: LiOH is chosen over NaOH to provide a milder basic environment, preventing potential epimerization or ring-opening side reactions.
-
Stir for 4 hours at room temperature. Monitor via LC-MS until the ester mass ( [M+H]+ ) disappears.
-
Acidify to pH 4 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Sterically Demanding Amide Coupling
-
Dissolve the resulting free acid (1.2 eq) and the target amine/peptide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq). Causality: The quaternary carbon (C1) of the cyclobutane ring creates immense steric hindrance. Standard reagents like EDC/HOBt will fail; the highly reactive uronium salt (HATU) is required to form the active ester efficiently.
-
Stir at room temperature for 12 hours.
-
Self-Validation Check: Run a parallel control reaction using a standard unhindered amino acid (e.g., Boc-Ala-OH). If the control couples successfully but the cyclobutane fails, the issue is purely steric. In such cases, elevate the protocol by switching to COMU or generating an acid chloride intermediate.
Workflow for integrating the cyclobutane scaffold into peptidomimetic libraries.
Protocol B: Radioligand Binding Assay for CNS Target Validation ( α2δ -1)
Objective: Validate the binding affinity of the hydrolyzed cyclobutane analog to the VGCC α2δ -1 subunit for neuropathic pain indications.
Step 1: Membrane Preparation
-
Homogenize porcine cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4).
-
Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat to wash out endogenous GABA and glutamate.
Step 2: Competitive Binding Assay
-
In a 96-well plate, combine 100 µg of membrane protein, 10 nM [3H] -gabapentin (radioligand), and varying concentrations of the hydrolyzed cyclobutane test compound ( 10−10 to 10−4 M).
-
Incubate at room temperature for 45 minutes to reach equilibrium. Causality: Gabapentinoid binding is temperature-sensitive; room temperature ensures stable kinetics without accelerating receptor degradation.
Step 3: Filtration and Self-Validation
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Self-Validation Check: Include a Non-Specific Binding (NSB) control well containing 10 µM unlabeled pregabalin. The assay is only valid if the specific binding (Total Signal minus NSB) constitutes >75% of the total radioactive signal. Calculate the IC50 using non-linear regression.
Mechanism of action for cyclobutane-based gabapentinoids via α2δ-1 modulation.
References
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: PMC / ACS Publications URL:[Link]
-
Escaping from Flatland:[2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Abstract Conformationally restricted amino acids are important components in peptidomimetics and drug design Source: University College Dublin (UCD) Research Repository URL:[Link]
-
Calcium Channel α2δ Subunits—Structure and Gabapentin Binding Source: ResearchGate URL:[Link]
- US8367722B2 - Methods of using prodrugs of pregabalin Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetics for Receptor Ligands-Discovery,Development, and Medical Perspectives [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. US8367722B2 - Methods of using prodrugs of pregabalin - Google Patents [patents.google.com]
Scale-up manufacturing methods for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Application Note: Scale-Up Manufacturing and Process Optimization for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale Scope: 100 g (Pilot) to 5.0 kg (Manufacturing)
Introduction & Mechanistic Rationale
Spirocyclic and geminally disubstituted cyclobutanes are highly privileged scaffolds in modern medicinal chemistry. They are frequently employed to tune lipophilicity, restrict conformational flexibility, and improve the metabolic stability of active pharmaceutical ingredients (APIs). Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a critical building block in this class, featuring both a primary amine and a methyl ester on a strained four-membered ring.
Scaling up the synthesis of this molecule presents two primary chemical engineering challenges:
-
Ring Strain & Steric Hindrance: Efficiently closing the cyclobutane ring without inducing ester hydrolysis or transesterification.
-
Chemoselective Reduction: Reducing the nitrile intermediate to a primary amine without over-reducing the ester or forming secondary amine (dimer) impurities.
To address these challenges, we have designed a robust, two-step scalable process. The route leverages a double SN2 alkylation followed by a highly chemoselective high-pressure catalytic hydrogenation[1][2].
Synthetic workflow for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate.
Step-by-Step Manufacturing Protocols
Step 1: Cyclization via Double SN2 Alkylation
Objective: Synthesis of Methyl 1-cyano-3-propylcyclobutane-1-carboxylate.
Causality & Process Design: We utilize potassium carbonate ( K2CO3 ) in dimethyl sulfoxide (DMSO) rather than stronger alkoxide bases (e.g., NaOMe). Strong bases often lead to transesterification or premature hydrolysis of the methyl ester. K2CO3 is a mild, non-nucleophilic base that, when paired with the high dielectric constant of DMSO, sufficiently accelerates the double SN2 displacement required to close the sterically hindered cyclobutane ring[1].
Protocol (5.0 kg Scale):
-
Reactor Preparation: Purge a 50 L glass-lined reactor with N2 . Charge with 25 L of anhydrous DMSO and 6.5 kg of anhydrous K2CO3 (47.0 mol, 2.5 equiv).
-
Reagent Addition: Add 1.86 kg of methyl cyanoacetate (18.8 mol, 1.0 equiv) to the stirring suspension at 20 °C. Stir for 30 minutes to allow for initial enolate formation.
-
Electrophile Dosing: Slowly dose 4.58 kg of 1,3-dibromo-2-propylpropane (18.8 mol, 1.0 equiv) over 2 hours.
-
Self-Validating IPC: Monitor the internal temperature. The reaction is exothermic; maintain the internal temperature between 50–55 °C using jacket cooling.
-
-
Aging & IPC: Age the reaction at 55 °C for 12 hours. Pull a sample for GC-FID analysis. The reaction is deemed complete when methyl cyanoacetate is < 1.0% area.
-
Workup: Cool the reactor to 10 °C. Slowly quench with 25 L of cold purified water (exothermic). Extract the aqueous mixture with MTBE (3 × 15 L).
-
Washing & Concentration: Wash the combined organic layers with brine (2 × 10 L) to remove residual DMSO. Concentrate the organics under reduced pressure (50 mbar, 40 °C) to yield the intermediate as a pale yellow oil.
Step 2: High-Pressure Catalytic Hydrogenation
Objective: Chemoselective reduction of the nitrile to the primary amine.
Causality & Process Design: Nitrile reduction proceeds via a highly reactive imine intermediate. If this imine reacts with newly formed primary amine, it generates a secondary amine (dimer) impurity. To suppress this, we strictly utilize Sponge Cobalt (Raney Cobalt) instead of Raney Nickel or Palladium[2][3]. Raney Cobalt inherently favors the rapid desorption of the primary amine from the catalyst surface. Furthermore, the reaction is conducted in methanolic ammonia; the excess ammonia shifts the equilibrium of the imine intermediate away from dimer condensation[2].
Protocol (5.0 kg Scale):
-
Autoclave Setup: Transfer the crude intermediate (~3.4 kg) into a 20 L Hastelloy high-pressure autoclave.
-
Solvent & Additive: Add 10 L of 7 N Ammonia in Methanol.
-
Catalyst Charging: Carefully charge 340 g (10 wt%) of water-wet Raney Cobalt. Safety Note: Raney Cobalt is highly pyrophoric. Keep wetted at all times and charge under a strict Argon blanket.
-
Pressurization: Seal the autoclave. Purge with N2 (3 × 10 bar), followed by H2 (3 × 10 bar). Pressurize the reactor to 80 bar with H2 .
-
Reaction: Heat the vessel to 80 °C.
-
Self-Validating IPC: Monitor hydrogen uptake via mass flow meter. The reaction is complete when H2 consumption ceases (typically 6–8 hours). Confirm completion via HPLC-MS (Nitrile < 0.5%).
-
-
Filtration: Cool to 20 °C and vent the H2 safely. Filter the reaction mixture through a Celite pad under N2 to remove the catalyst. Wash the cake with 2 L of Methanol.
-
Concentration: Concentrate the filtrate under vacuum to remove methanol and residual ammonia, yielding the crude free base.
Downstream Processing: Salt Crystallization
Objective: Isolation of the API as a stable, high-purity Hydrochloride salt.
Causality & Process Design: The free base of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is an oil that is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO2 . Crystallizing the product as an HCl salt provides a stable, free-flowing solid suitable for long-term storage and formulation.
Protocol:
-
Dissolve the crude free base in 10 L of Ethyl Acetate (EtOAc) in a clean 20 L reactor.
-
Cool the solution to 5 °C.
-
Slowly dose 4.0 M HCl in Dioxane (1.1 equiv based on theoretical yield) while maintaining the temperature below 15 °C. A white precipitate will form immediately.
-
Add 5 L of Heptane as an anti-solvent to drive crystallization to completion. Age the slurry at 0 °C for 2 hours.
-
Filter the solid, wash with cold EtOAc/Heptane (1:1, 2 L), and dry in a vacuum oven at 40 °C to constant weight.
Scale-Up Quantitative Data
The following table summarizes the process metrics, demonstrating the scalability and impurity control of the developed methodology from pilot to manufacturing scale.
| Process Parameter | 100 g Scale (Pilot) | 5.0 kg Scale (Manufacturing) |
| Step 1 Yield (Intermediate) | 82.4% | 84.1% |
| Step 2 Yield (Crude Base) | 91.0% | 89.5% |
| Overall Yield (HCl Salt) | 68.5% | 71.2% |
| HPLC Purity (a/a %) | 99.2% | 99.7% |
| Secondary Amine Dimer (a/a %) | 0.45% | 0.18% |
| Residual Cobalt (ICP-MS) | < 10 ppm | < 5 ppm |
Note: The reduction in dimer impurity at the 5.0 kg scale is attributed to improved mass transfer and gas-liquid mixing in the Hastelloy manufacturing autoclave compared to the pilot-scale reactor.
References
-
Anionic Ring-opening Polymerization of Alkyl 1-Cyanocyclopropanecarboxylates. Macromolecules - ACS Publications. 1[1]
Sources
Technical Support Center: Troubleshooting Solubility for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Welcome to the Technical Support Center. This guide addresses the physicochemical behavior and solubility troubleshooting for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate .
Due to its structural duality—combining a highly hydrophobic 3-propylcyclobutane core with a polar beta-amino ester motif—researchers frequently encounter solubility paradoxes during synthesis, assay preparation, or formulation. This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to resolve these issues.
Diagnostic Troubleshooting Workflow
Before adjusting your solvent system, you must determine the ionization state of your compound. Commercial suppliers typically synthesize and ship beta-amino esters as hydrochloride (HCl) or trifluoroacetate (TFA) salts to prevent degradation.
Workflow for diagnosing and resolving solubility issues for amino ester derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my compound completely insoluble in non-polar solvents like dichloromethane (DCM) or hexanes, despite its hydrophobic cyclobutane and propyl groups? A: If your compound is insoluble in DCM, you are likely working with the hydrochloride (HCl) salt form. While the neutral free base is highly soluble in organic solvents, the salt form is dominated by the highly polar, ionic interactions of the protonated amine (-CH 2 NH 3+ ). According to fundamental solubility principles, these protonated ionic forms are insoluble in non-polar organic networks but highly soluble in aqueous or highly polar environments .
Q2: How can I safely convert the salt to a free base to achieve solubility in DCM or Ethyl Acetate? A: You must perform a mild liquid-liquid extraction using a weak base, such as saturated sodium bicarbonate (NaHCO 3 ). Do not use strong bases like NaOH. Strong bases will rapidly saponify the methyl ester, converting your compound into a zwitterionic beta-amino acid. Zwitterions possess both a positive and negative charge, making them entirely insoluble in standard organic solvents.
Q3: I successfully freebased the compound and dissolved it in DCM, but the solution became cloudy with a white precipitate after 24 hours. What happened? A: You are observing intermolecular self-condensation (polyamidation). In its free base form, the primary amine (-CH 2 NH 2 ) is highly nucleophilic and can attack the methyl ester (-COOCH 3 ) of adjacent molecules. This forms insoluble polyamide chains that precipitate out of solution. To a lesser extent, intramolecular cyclization to a highly strained spiro[3.3]heptane beta-lactam can also occur. To avoid this, freebase only the amount needed for immediate use.
Q4: If I want to avoid freebasing, what are the best solvents for preparing stock solutions of the salt form? A: For the salt form, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly recommended. The S=O group in DMSO is exceptionally efficient at solvating the polar cationic headgroup, while its non-polar methyl groups interact favorably with the hydrophobic cyclobutane and propyl moieties 1.
Quantitative Solvent Compatibility Matrix
Use the following table to select the appropriate solvent based on the ionization state of your compound.
| Solvent | Polarity | Free Base Solubility | HCl Salt Solubility | Recommended Application |
| Dichloromethane (DCM) | Low | High (>50 mg/mL) | Very Low (<1 mg/mL) | Synthesis, Extractions |
| Ethyl Acetate (EtOAc) | Moderate | High (>50 mg/mL) | Very Low (<1 mg/mL) | Extractions, Chromatography |
| Methanol (MeOH) | High (Protic) | High (>50 mg/mL) | High (>50 mg/mL) | Short-term stock solutions |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High (>50 mg/mL) | High (>50 mg/mL) | Biological assays, Long-term storage |
| Aqueous Buffers (pH 7.4) | Very High | Low (<5 mg/mL) | High (>50 mg/mL) | In vitro / In vivo dosing |
Experimental Protocols
Protocol A: Micro-scale Freebasing (Salt to Free Base Conversion)
Use this protocol when your downstream application strictly requires a non-polar organic solvent.
-
Suspend the Compound: Weigh 100 mg of the HCl salt into a 20 mL scintillation vial. Add a biphasic mixture of 5 mL DCM and 5 mL distilled water.
-
Causality: Water serves to dissolve the ionic salt lattice, while DCM acts as an organic sink to immediately capture the neutral free base as it forms, preventing it from remaining in the aqueous layer where it could hydrolyze.
-
-
Mild Deprotonation: While stirring vigorously, add saturated aqueous NaHCO 3 dropwise until the aqueous layer reaches pH 7.5–8.0 (verify with pH paper).
-
Causality: NaHCO 3 is basic enough to deprotonate the primary amine (pKa ~9.5) but mild enough to prevent the saponification of the methyl ester.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 5 mL of DCM and combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure at ambient temperature (do not heat above 30°C).
-
Causality: Applying heat during concentration accelerates the intermolecular self-condensation of the now-nucleophilic free base.
-
-
Self-Validating Step: Spot the final organic concentrate on a silica TLC plate alongside the starting material (dissolved in MeOH). Elute with 10% MeOH in DCM. Stain with Ninhydrin and heat. A distinct purple spot at a higher Rf than the starting material confirms the successful extraction of the primary amine free base.
Protocol B: Preparation of Stable Stock Solutions (Salt Form)
Use this protocol for biological assays or long-term storage where the salt form is acceptable.
-
Weighing: Weigh the HCl salt of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate into a clean, dry amber glass vial.
-
Solvent Addition: Add anhydrous DMSO to achieve the desired concentration (e.g., 50 mM).
-
Causality: Using strictly anhydrous solvent prevents the slow, moisture-driven hydrolysis of the ester over time.
-
-
Dissolution: Vortex gently. If particulates remain, sonicate the vial in a water bath for 1-2 minutes.
-
Causality: Sonication utilizes acoustic cavitation to break down solute aggregates and crystalline lattices without applying the excessive thermal energy that could degrade the compound 2.
-
-
Self-Validating Step: Visually inspect the solution against a dark background under strong light. The solution must be entirely optically clear. To validate long-term stability, run an LC-MS aliquot at T=0 and T=24h; the mass should correspond strictly to the intact monomer, confirming no lactamization has occurred.
-
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
References
-
Solubility of Organic Compounds Chemistry Steps URL: [Link]
-
Solubility of Organic Compounds: Structure and Extraction Implications University of Calgary URL:[Link]
Sources
Overcoming steric hindrance when coupling Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals struggling with the amide coupling of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate .
This specific molecule presents a formidable synthetic challenge. The primary amine (-CH₂NH₂) is directly adjacent to a fully substituted, quaternary carbon (C1 of the cyclobutane ring). This neopentyl-like steric bulk, compounded by the rigid cyclobutane ring and the bulky methyl ester group, severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on an activated carboxylic acid. Standard coupling conditions typically result in poor yields, unreacted starting materials, or excessive epimerization of the carboxylic partner.
PART 1: Diagnostic FAQs & Causality Analysis
Q1: Why is my coupling reaction with Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate stalling at <20% conversion using HATU and DIPEA? A1: The failure is a direct consequence of compounding steric hindrance. While HATU is a highly efficient coupling reagent, the use of N,N-Diisopropylethylamine (DIPEA) is detrimental here. DIPEA is a highly bulky, sterically hindered base. In the crowded microenvironment of a neopentyl-like amine, this bulky base can interfere with the transition state of the nucleophilic attack or form tight, sterically demanding ion pairs that block the amine's approach to the active ester[1]. Solution: Switch to a smaller, less sterically demanding, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine)[1].
Q2: Should I switch from HATU to a different coupling reagent? A2: Yes. We recommend upgrading to COMU in combination with the additive Oxyma Pure . COMU is a third-generation uronium salt that utilizes a morpholinium-based iminium moiety and Oxyma as a leaving group. It is exceptionally effective for sterically hindered amines and exhibits a superior safety profile compared to benzotriazole-based reagents (like HATU/HOBt)[2],[1]. Oxyma-derived active esters are highly reactive and less prone to steric repulsion during the amine's approach.
Q3: If COMU/Oxyma fails, what is the ultimate fallback for this neopentyl-like amine? A3: If the steric bulk is insurmountable via active esters, you must bypass the standard coupling paradigm and generate an Acyl Fluoride or use elevated temperatures (e.g., microwave irradiation at 60 °C)[3]. Acyl fluorides are highly reactive yet stable to moisture, and their small atomic radius minimizes steric clashing during the C–N bond formation[4].
PART 2: Quantitative Reagent Selection Guide
To facilitate data-driven experimental design, the following table synthesizes the performance metrics of various coupling strategies when applied to neopentyl-like cyclobutane amines.
| Coupling System | Base Required | Relative Reactivity (Steric Tolerance) | Epimerization Risk | Recommended Temp | Notes |
| EDC / HOBt | DIPEA or TEA | Low | Moderate | 20–25 °C | Not recommended for C1-quaternary cyclobutane amines. |
| HATU | DIPEA | Moderate | Low | 20–25 °C | Base sterics (DIPEA) often stall the reaction[1]. |
| COMU / Oxyma | NMM or Collidine | High | Very Low | 25–60 °C | Optimal balance of reactivity and safety[2]. |
| Acyl Fluoride | NMM | Very High | Low | 20–40 °C | Best for extreme steric hindrance; requires pre-activation[4]. |
PART 3: Experimental Workflows & Logical Relationships
The following diagrams illustrate the troubleshooting logic and mechanistic pathways for coupling Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate.
Decision tree for troubleshooting sterically hindered neopentyl-like amine couplings.
Mechanistic pathway of COMU/Oxyma-mediated activation and hindered amide formation.
PART 4: Self-Validating Experimental Protocols
Protocol A: COMU/Oxyma-Mediated Coupling (Standard to Microwave)
Causality Focus: This protocol explicitly separates the activation step from the coupling step to ensure the bulky amine does not interfere with the formation of the active ester. N-Methyl-2-pyrrolidone (NMP) is used instead of DMF to better disrupt intermolecular aggregation[2].
Reagents:
-
Carboxylic Acid (1.2 eq)
-
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (1.0 eq)
-
COMU (1.2 eq)
-
Oxyma Pure (1.2 eq)
-
N-methylmorpholine (NMM) (3.0 eq)
-
Anhydrous NMP
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.2 eq), COMU (1.2 eq), and Oxyma Pure (1.2 eq) in anhydrous NMP (0.1 M concentration).
-
Base Addition: Add NMM (3.0 eq) dropwise at 0 °C. The solution will typically undergo a color change (often turning yellowish/orange), which acts as a visual self-validation that the uronium activation is occurring[5].
-
Active Ester Validation: Stir for 15 minutes at room temperature. Self-Validation Check: Withdraw a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating the active ester was successfully formed and trapped by MeOH).
-
Amine Addition: Once activation is confirmed, add Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (1.0 eq) directly to the mixture.
-
Coupling: Stir at room temperature for 4–12 hours. If LC-MS indicates stalled conversion after 4 hours, transfer the vial to a microwave synthesizer and heat at 60 °C for 1 hour[3].
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine and NMM), brine, dry over Na₂SO₄, and concentrate.
Protocol B: Acyl Fluoride Generation (For Extreme Steric Hindrance)
Causality Focus: If the Oxyma active ester is still too bulky for the neopentyl amine to attack, converting the acid to an acyl fluoride drastically reduces the steric profile of the electrophile[4].
Step-by-Step Methodology:
-
Fluorination: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM. Add cyanuric fluoride (1.5 eq) and pyridine (1.0 eq). Stir at room temperature for 2 hours.
-
Validation: Monitor by GC-MS or LC-MS (derivatized with a simple amine) to ensure complete conversion to the acyl fluoride.
-
Filtration: Filter the mixture through a short pad of Celite to remove cyanuric acid byproducts. Concentrate the filtrate under reduced pressure.
-
Coupling: Redissolve the crude acyl fluoride in anhydrous NMP. Add Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (1.0 eq) and NMM (2.0 eq).
-
Reaction: Stir at 40 °C for 12 hours. The highly electrophilic nature and small radius of the fluorine leaving group will facilitate the C–N bond formation despite the cyclobutane's steric bulk.
References
-
BenchChem. Technical Support Center: Optimizing Oxyma-Activated Couplings.2
-
Albercio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Università degli Studi di Urbino Carlo Bo. 1
-
PMC - NIH. Epimerisation in Peptide Synthesis.5
-
Journal of the American Chemical Society. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines.3
-
Journal of the American Chemical Society. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.4
Sources
Preventing thermal degradation of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate during storage
Welcome to the Technical Support & Troubleshooting Center for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate .
As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of bifunctional pharmaceutical intermediates. This specific molecule is a highly reactive β-amino ester. Its structure—featuring a primary amine and a methyl ester separated by a single carbon on a cyclobutane ring—creates a perfect storm for thermal degradation if not handled with precise physicochemical control.
This guide is designed to move beyond basic storage instructions by explaining the underlying mechanisms of degradation, providing self-validating protocols, and ensuring your compound maintains its structural integrity from synthesis to assay.
Section 1: The Causality of Thermal Degradation
To stabilize a molecule, we must first understand how it breaks down. The thermal degradation of this cyclobutane β-amino ester is driven by the inherent nucleophilicity of the unprotonated primary amine (-CH₂NH₂) and the electrophilicity of the methyl ester (-COOCH₃).
When exposed to thermal stress, this compound undergoes three primary degradation pathways:
-
Intermolecular Amidation (Oligomerization): In concentrated or neat states, the amine of one molecule attacks the ester of another, forming poly-β-peptides. Because forming a spirocyclic system is thermodynamically strained, this is the dominant degradation pathway in the neat state.
-
Intramolecular Lactamization: The amine attacks its own ester carbonyl, expelling methanol to form a highly strained spiro-β-lactam (a 2-azaspiro[3.3]heptan-3-one derivative). Heat heavily induces this intramolecular cyclization in amino esters[1].
-
Ester Hydrolysis: If ambient moisture is present alongside thermal stress, the ester hydrolyzes into a free amino acid, which can subsequently undergo thermal decarboxylation[2]. Studies on related free amines demonstrate that significant degradation occurs even at room temperature (22°C) within 24 hours, emphasizing the need for strict thermal control[3].
Mechanistic pathways of thermal degradation for the cyclobutane β-amino ester.
Section 2: Troubleshooting & FAQs
Q1: My stored batch turned into a viscous gel after a month at room temperature. What happened? A1: Your compound underwent intermolecular amidation. The free base form is essentially a monomer waiting to polymerize. At 25°C, the ambient thermal energy is sufficient to overcome the activation barrier for nucleophilic acyl substitution, converting your liquid/solid monomer into a polyamide gel[2].
Q2: How can I definitively check if my current batch has thermally degraded? A2: This is where self-validating analytical protocols are critical. Run an FTIR on your sample. A pristine methyl ester will show a sharp C=O stretch around 1735–1740 cm⁻¹ . If your sample has thermally degraded into a lactam or oligomer, you will observe a new, strong amide I band (C=O stretch) around 1650–1680 cm⁻¹ .
Q3: Is it better to store this compound as a free base or a salt? A3: Always store as a salt (e.g., Hydrochloride). By protonating the primary amine to an ammonium ion (-CH₂NH₃⁺), you completely eliminate its nucleophilicity. This shuts down both the lactamization and oligomerization pathways, effectively "locking" the molecule in a thermally stable state.
Q4: Can I repeatedly take my stored vial out of the -20°C freezer for daily experiments? A4: No. Repeated freeze-thaw cycles introduce condensation. When cold vials are opened in ambient air, moisture condenses on the compound, leading to rapid ester hydrolysis[3]. Always allow the sealed vial to reach room temperature before opening, or store the compound in single-use aliquots.
Section 3: Quantitative Stability Profile
The table below summarizes the projected shelf-life and degradation risks based on the storage state and environmental conditions.
| Storage State | Temperature | Atmosphere | Est. Shelf Life | Primary Degradation Pathway |
| Free Base (Neat) | 25°C (RT) | Ambient Air | < 2 weeks | Intermolecular Amidation / Hydrolysis |
| Free Base (Neat) | -20°C | Argon + Desiccant | 6–12 months | Slow Oligomerization |
| HCl Salt (Solid) | 25°C (RT) | Ambient Air | 1–2 years | Minor Hydrolysis (Moisture dependent) |
| HCl Salt (Solid) | -20°C | Argon + Desiccant | > 5 years | None detected (Optimal) |
Section 4: Self-Validating Protocol for Salt Conversion & Storage
To guarantee long-term thermal stability, the free base must be converted to an anhydrous hydrochloride salt prior to cryogenic storage.
Materials Required: Anhydrous Diethyl Ether, 2M HCl in Diethyl Ether, Argon gas, Phosphorus Pentoxide (P₂O₅).
-
Step 1: Baseline Quality Control (Self-Validation) Before proceeding, run an FTIR spectrum of the neat free base. Verify the presence of the ester C=O stretch at ~1735 cm⁻¹ and the absence of an amide C=O stretch at ~1650 cm⁻¹. If an amide peak is present, the batch has already degraded and must be purified via column chromatography.
-
Step 2: Anhydrous Dissolution Dissolve 1.0 g of the target molecule in 10 mL of anhydrous diethyl ether in a flame-dried round-bottom flask under an Argon atmosphere.
-
Step 3: Temperature-Controlled Acidification Cool the flask to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. Causality Note: Keeping the reaction at 0°C prevents the exothermic neutralization from providing enough thermal energy to trigger lactamization before protonation is complete.
-
Step 4: Inert Isolation A white precipitate (the hydrochloride salt) will form immediately. Filter the precipitate under a blanket of Argon to prevent atmospheric moisture absorption, as the resulting salt is highly hygroscopic.
-
Step 5: Desiccation & Final Validation (Self-Validation) Transfer the solid to a vacuum desiccator containing P₂O₅ and dry overnight. To validate complete conversion and structural integrity, run a secondary FTIR; the primary amine N-H stretches (3300–3400 cm⁻¹) should now be replaced by a broad ammonium (NH₃⁺) band around 2800–3000 cm⁻¹.
-
Step 6: Aliquotting and Cryo-Storage Transfer the dried salt into amber glass vials. Purge each vial with Argon gas for 30 seconds to displace oxygen and moisture. Seal tightly with PTFE-lined caps and Parafilm. Store immediately at -20°C.
Step-by-step workflow for the stabilization and long-term cryo-storage of the target molecule.
References[1] Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC. nih.gov. Available Here[3] Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. nih.gov. Available Here[2] Thermal degradation of 18 amino acids during pyrolytic processes - PMC. nih.gov. Available Here
Sources
Technical Support Center: Optimizing HPLC Purification of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Welcome to the technical support center for the purification of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the HPLC purification of this unique polar, basic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound?
A1: For a polar basic compound like Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, a reversed-phase method on a base-deactivated C18 column is a good starting point. These columns are specifically designed to minimize unwanted interactions with basic compounds.[1][2][3] A gradient elution is recommended for initial method development to determine the optimal mobile phase composition.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | Base-Deactivated C18, 3-5 µm, 4.6 x 150 mm | Minimizes peak tailing by shielding residual silanols.[2][4] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Low pH protonates the primary amine, ensuring a single ionic form and suppresses silanol ionization.[5][6] |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to quickly determine the elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | Low UV (200-210 nm) or ELSD/CAD/MS | The compound lacks a strong chromophore, necessitating low UV or alternative detection methods.[7] |
| Injection Volume | 5-10 µL | A smaller volume can help prevent peak distortion. |
Q2: My peak is tailing significantly. What are the primary causes and solutions?
A2: Peak tailing is a common issue for basic compounds and is primarily caused by secondary interactions between the protonated amine group of your molecule and negatively charged, deprotonated silanol groups on the silica surface of the HPLC column.[6][8] To resolve this, you can:
-
Use a base-deactivated column: These columns have minimal accessible silanol groups.[2][4]
-
Lower the mobile phase pH: Operating at a pH of 2.5-3.5 ensures that the silanol groups are protonated and neutral, which reduces the unwanted ionic interactions.[5][6]
-
Add a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[9][10][11]
Q3: I am not getting enough retention on a C18 column. What should I do?
A3: Due to its polar nature, your compound may elute very early on a standard C18 column.[12][13] To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a column with a higher carbon load or a different stationary phase like a phenyl-hexyl column.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating very polar compounds.[14][15]
Q4: My results are not reproducible from run to run. What should I check?
A4: Irreproducible results, particularly shifting retention times, are often due to a lack of control over the mobile phase pH. Since your compound is a base, small changes in pH can significantly alter its ionization state and, therefore, its retention time.[16][17][18]
-
Always use a buffered mobile phase: Buffers resist pH changes, leading to more stable and reproducible chromatography.[5][19] Good options for low pH work are formate or phosphate buffers.
-
Ensure proper column equilibration: The column needs to be fully equilibrated with the mobile phase before each injection.
-
Control the column temperature: Use a column oven to maintain a constant temperature.
Q5: What detection method is most suitable for this compound?
A5: Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate lacks a significant UV chromophore. Therefore, direct UV detection will likely have low sensitivity.
-
Low Wavelength UV: You might get a signal at very low wavelengths (around 200-210 nm), but be aware of potential baseline noise from the mobile phase.
-
Universal Detectors: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are excellent alternatives as they do not require a chromophore.[7]
-
Derivatization: Pre- or post-column derivatization to attach a UV-active or fluorescent tag to the primary amine is another option to enhance sensitivity.[20][21]
Q6: How can I improve the resolution between my target compound and its impurities?
A6: Optimizing resolution often involves adjusting the selectivity of your separation.
-
Vary the organic modifier: Switching from acetonitrile to methanol can alter the selectivity.
-
Adjust the mobile phase pH: Changing the pH can affect the ionization of your target compound and any ionizable impurities differently, leading to changes in elution order and improved resolution.[16][18]
-
Change the stationary phase: If resolution is still an issue, trying a different column chemistry (e.g., Phenyl, Cyano, or a HILIC column) can provide a significant change in selectivity.
Troubleshooting Guide
Problem: Severe Peak Tailing
Peak tailing is a common problem when analyzing basic compounds like Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate. This is often due to strong interactions between the basic analyte and acidic silanol groups on the stationary phase.[6][8]
Caption: Troubleshooting workflow for peak tailing.
Problem: Poor Retention in Reversed-Phase HPLC
The polar nature of the target compound can lead to insufficient retention on traditional nonpolar stationary phases.[12][22]
Caption: Decision tree for addressing poor retention.
Experimental Protocols
Protocol 1: Step-by-Step Method Development for Reversed-Phase HPLC
-
Initial Column and Mobile Phase Selection:
-
Start with a base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Scouting Gradient:
-
Equilibrate the column with 5% B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and re-equilibrate.
-
-
Analysis of the Scouting Run:
-
Determine the approximate percentage of mobile phase B at which your compound elutes.
-
Assess the peak shape. If tailing is observed, consider adding a competing base like TEA or ensure the pH is sufficiently low.
-
-
Optimization:
-
Based on the scouting run, develop a more focused gradient or an isocratic method. For example, if the compound eluted at 40% B, you could try a gradient from 30% to 50% B over 15 minutes.
-
To improve resolution from nearby impurities, adjust the gradient slope, temperature, or switch the organic modifier to methanol.
-
Protocol 2: Column Equilibration and Washing Procedure
-
Equilibration: Before starting a series of injections, equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes. This is crucial for reproducible retention times.
-
Washing: After analysis, wash the column to remove any strongly retained compounds. A typical wash sequence is:
-
Wash with a high percentage of organic modifier (e.g., 95% acetonitrile) for 10-15 column volumes.
-
If buffers were used, wash with a buffer-free mobile phase (e.g., 50:50 water/acetonitrile) to prevent salt precipitation before storing.
-
Store the column in a suitable solvent, typically acetonitrile or methanol, as recommended by the manufacturer.
-
Protocol 3: Sample Preparation for HPLC Analysis
-
Solvent Selection: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[23] For reversed-phase, this often means a high percentage of water or the initial mobile phase itself.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.
-
Concentration: The concentration should be within the linear range of the detector. If peak fronting or excessive tailing is observed, it may be a sign of mass overload, and the sample should be diluted.
Visualization of Key Concepts
Caption: Effect of pH on analyte and stationary phase interactions.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. [Link]
-
Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]
-
Advanced Chromatography Technologies. ACE® Ultra Inert Base Deactivated HPLC Columns. [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Imre, S., & Gocan, S. (2007). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Fascicula, 1, 225-230. [Link]
-
Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Huo, Z., & Chen, L. (2020). Base-deactivated and alkaline-resistant chromatographic stationary phase based on functionalized polymethylsilsesquioxane microspheres. Journal of separation science, 43(2), 389–397. [Link]
-
MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]
-
SIELC Technologies. Novel Stationary Phases. [Link]
-
Imre, S., & Gocan, S. (2007). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Interchim technology. HPLC method development. [Link]
-
Primesep. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
hplc-today. (2020). TO ADD OR NOT TO ADD. [Link]
-
Zhang, Y., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 18(10), 12047-12056. [Link]
-
Rxchemlab. TRIETHYLAMINE HPLC. [Link]
-
Berger, T. A., & Deye, J. F. (1991). Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Analytical Chemistry, 63(4), 345-351. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
AugustaChrom. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Tuss, H., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science, 53(6), 932-938. [Link]
-
Thorp, J., et al. (2023). Operator-free HPLC automated method development guided by Bayesian optimization. Digital Discovery, 2(6), 1836-1846. [Link]
-
ResearchGate. Development & Optimization of HPLC Method Course Outline. [Link]
-
Swartz, M. E. (2015). Effective HPLC method development. Journal of Health, Medicine and Nursing, 12, 124-130. [Link]
-
Shamim, A., et al. (2025, May 27). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Authorea Preprints. [Link]
Sources
- 1. Base-deactivated and alkaline-resistant chromatographic stationary phase based on functionalized polymethylsilsesquioxane microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 3. Novel Stationary Phases | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc-shop.de [hplc-shop.de]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. hplc.today [hplc.today]
- 11. TRIETHYLAMINE HPLC | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 12. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. revroum.lew.ro [revroum.lew.ro]
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- 19. Developing HPLC Methods [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. waters.com [waters.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Esterification of 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid , a sterically hindered β -amino acid derivative.
Esterifying unprotected amino acids is inherently challenging due to the bifunctional nature of the molecule. For this specific cyclobutane derivative, the proximity of the primary amine (-CH 2 NH 2 ) and the carboxylic acid (-COOH) at the C1 position creates a strong kinetic preference for side reactions. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to help you suppress byproducts and maximize your ester yields.
Mechanistic Causality & Pathway Analysis
To solve byproduct formation, we must first understand the chemical logic of the system. When the carboxylic acid is activated for esterification, the free amine acts as a competing nucleophile. This leads to two primary failure modes:
-
Intramolecular Cyclization ( β -Lactamization): The amine attacks the activated carboxyl group on the same molecule, forming a highly strained 4-membered β -lactam ring 1[1].
-
Intermolecular Amidation (Polymerization): The amine of one molecule attacks the activated carboxyl of another, leading to step-growth polyamide oligomers [[2]](2].
The core strategy to prevent both pathways is amine protonation . By conducting the reaction in strongly acidic conditions (generating anhydrous HCl in situ), the amine is converted to a non-nucleophilic ammonium salt (-NH 3+ Cl − ), forcing the reaction down the desired Fischer esterification pathway 3[3].
Mechanistic pathways of 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid esterification.
Troubleshooting Guides & FAQs
Q1: I am observing a high percentage of a cyclic byproduct (-18 Da mass difference) in my LC-MS. What is it, and how do I prevent it? A1: This is the β -lactam byproduct resulting from intramolecular cyclization 1[1]. When the carboxylic acid is activated (e.g., via coupling reagents like EDC/DCC or via acid chlorides), an unprotonated free amine will rapidly attack the carbonyl carbon. Solution: Avoid neutral or basic coupling conditions unless the amine is pre-protected (e.g., N-Boc). For direct esterification, use the Trimethylchlorosilane (TMSCl) or Thionyl Chloride (SOCl 2 ) methods in anhydrous methanol. These reagents generate anhydrous HCl in situ, which completely masks the amine's nucleophilicity 4[4].
Q2: My reaction mixture becomes cloudy, and an insoluble white precipitate forms during esterification. What is happening? A2: This indicates intermolecular polymerization (polyamide formation). Unprotected amino acids can undergo step-growth polymerization if the amine is not fully protonated 2[2]. Solution: Ensure that the acid catalyst (HCl) is in strict stoichiometric excess (at least 3.0 equivalents) relative to the amino acid. Operating at lower initial substrate concentrations (e.g., 0.1 M - 0.2 M) also kinetically favors the desired esterification over intermolecular collisions.
Q3: How do I choose between Thionyl Chloride (SOCl 2 ) and Trimethylchlorosilane (TMSCl) for generating the methyl ester? A3: While SOCl 2 is the classical Fischer-Speier reagent, it is a harsh, toxic, and corrosive acid chloride that can lead to colored impurities and requires rigorous safety protocols to manage the violent evolution of SO 2 and HCl gases 5[5]. TMSCl provides a milder, highly controlled generation of anhydrous HCl upon reaction with methanol. This results in cleaner crude profiles, simpler workups, and comparable or superior yields 4[4] 3[3].
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes when applying different esterification strategies to β -amino acids.
| Method / Reagents | Lactam Byproduct (%) | Polymer Byproduct (%) | Typical Yield (%) | Mechanistic Notes |
| Neutral Coupling (EDC, DMAP, MeOH) | > 40% | ~ 20% | < 30% | Free amine causes rapid intra/intermolecular nucleophilic attack. Not recommended. |
| Thionyl Chloride (SOCl 2 , MeOH) | < 2% | < 1% | 85 - 95% | Highly exothermic; protonates amine effectively but can cause degradation if not cooled properly. |
| TMSCl Method (TMSCl, MeOH) | < 1% | < 1% | 90 - 98% | Mild, controlled HCl generation. Excellent functional group tolerance and clean reaction profile. |
Validated Experimental Protocol: TMSCl-Mediated Esterification
This protocol utilizes Trimethylchlorosilane (TMSCl) to synthesize the methyl ester hydrochloride salt. It is designed as a self-validating system: the intermediate generation of HCl is controlled, and the final product precipitates cleanly, validating the success of the reaction 6[6] 4[4].
Materials Required:
-
1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid (1.0 eq)
-
Trimethylchlorosilane (TMSCl) (3.0 eq)
-
Anhydrous Methanol (10 mL per gram of substrate)
-
Dry tert-butyl methyl ether (MTBE)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N 2 or Argon).
-
Solvent Cooling: Add anhydrous methanol to the flask and cool to 0 °C using an ice bath 6[6].
-
In Situ HCl Generation: Cautiously add TMSCl (3.0 eq) dropwise over 10 minutes.
-
Substrate Addition: Add the 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid (1.0 eq) in one portion to the acidic methanol solution.
-
Esterification: Remove the ice bath and allow the mixture to stir at room temperature for 16–24 hours.
-
Validation Check: Pull a 10 μ L aliquot, dilute in LC-MS grade methanol, and confirm the disappearance of the starting material mass and the appearance of the esterified mass (+14 Da net change for methyl ester vs acid).
-
Concentration: Concentrate the reaction mixture in vacuo to remove methanol and the TMS-OMe byproduct.
-
Purification: Triturate the resulting crude solid with dry MTBE to precipitate the pure methyl ester hydrochloride salt 6[6]. Filter and dry under high vacuum.
Step-by-step experimental workflow for the TMSCl-mediated esterification.
References
-
Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. URL:[Link]
-
Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. URL:[Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. URL:[Link]
-
Catalytic Enantioselective Gilman-Speeter Synthesis of β -Lactams by Nucleophilic Activation of Carboxylic Acids. ResearchGate. URL: [Link]
-
Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. PMC - NIH. URL:[Link]
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- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 6. pianetachimica.it [pianetachimica.it]
Technical Support Center: Resolving Crystallization Failures for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter crystallization challenges with complex organic intermediates. Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate presents a unique set of thermodynamic and structural hurdles.
Structurally, this molecule is an amino ester featuring a rigid cyclobutane core coupled with a flexible, lipophilic propyl chain. The esterification of the carboxylate group removes the zwitterionic character typically found in amino acids, drastically reducing the intermolecular hydrogen-bonding network. Consequently, the free base is highly prone to remaining an oil or a highly soluble syrup at room temperature. This guide provides field-proven, mechanistically grounded strategies to force nucleation and isolate high-purity crystalline solids.
Crystallization Troubleshooting Workflow
Decision matrix for resolving amino ester crystallization failures.
Troubleshooting Guide & FAQs
Q1: My sample consistently "oils out" as a biphasic liquid instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the cooling trajectory of your solution crosses the liquid-liquid coexistence curve before it crosses the crystallization boundary[1]. For this specific molecule, the flexible propyl chain increases conformational entropy, significantly lowering the melting point of the free base. When the solution becomes supersaturated at a temperature above the compound's melting point, it separates into a solute-rich oil and a solvent-rich continuous phase[2]. Solution: You must alter the thermodynamics to ensure the saturation temperature drops below the compound's melting point. Return the mixture to heat until it becomes a single homogeneous phase. Then, add 5–10% v/v of a "good" solvent (a solvent in which the compound is highly soluble)[1]. This shifts the solubility curve, allowing you to cool the solution to a lower temperature before supersaturation is reached, thereby favoring solid crystal nucleation over oil formation.
Q2: The free base remains a highly soluble syrup in almost all tested organic solvents. Should I abandon free base crystallization? A2: Yes. Amino esters are notoriously difficult to crystallize as free bases because they lack the strong ionic lattice energy of their zwitterionic parent amino acids. To resolve this, you must pivot to salt screening[3]. By protonating the primary aminomethyl group with a strong acid, you introduce robust ionic interactions and new hydrogen-bond donors. This drastically increases the lattice energy and the melting point of the compound, driving crystallization[4][5].
Q3: I have a clear, supersaturated solution of the hydrochloride salt, but no crystals are forming. What is failing? A3: You are trapped in the metastable zone. The solution is supersaturated, but the activation energy for primary nucleation is too high. The steric bulk of the cyclobutane ring may be hindering the precise molecular alignment required to form a critical crystal nucleus. Solution: Introduce secondary nucleation. Vigorously scratch the inside of the glass flask with a glass stirring rod[6]. This generates microscopic glass shards that act as heteronuclei, lowering the thermodynamic barrier for nucleation[2]. Alternatively, introduce a seed crystal from a previous successful batch.
Quantitative Data: Counterion Selection for Salt Screening
When transitioning from a free base to a salt, selecting the right counterion is critical for maximizing lattice energy and achieving a stable crystalline form[7].
| Counterion | Acid pKa | ΔpKa (vs. Amine) | Expected Lattice Energy Impact | Recommended Solvent System |
| Hydrochloric Acid (HCl) | -6.3 | > 15 | Very High (Strong ionic network) | Ethyl Acetate / Methanol[5] |
| Methanesulfonic Acid | -1.9 | > 11 | High (High polarizability) | Isopropanol / Heptane |
| Succinic Acid | 4.2, 5.6 | ~ 5 | Moderate (Extensive H-bonding) | THF / MTBE |
| p-Toluenesulfonic Acid | -2.8 | > 12 | High (Pi-pi stacking potential) | Acetone / Hexane |
Experimental Protocols
Protocol 1: In-Situ Salt Screening for Amino Esters
This method allows for the rapid evaluation of multiple counterions using minimal API[3][4].
-
Dissolution : Accurately weigh 50 mg of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate free base into a 2 mL glass vial. Dissolve in 0.5 mL of a moderately polar solvent (e.g., Isopropanol or Ethyl Acetate).
-
Counterion Addition : Slowly add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether) while stirring at 300 rpm.
-
Thermocycling : Seal the vial and heat to 50°C for 1 hour to ensure complete salt formation and dissolution. Program a controlled cooling rate of 0.1°C/min down to 5°C[4].
-
Maturation & Isolation : Hold isothermally at 5°C for 12 hours. If a crystalline slurry forms, isolate the solid via vacuum filtration or centrifugation. If the solution remains clear, partially uncap the vial to allow for slow evaporative crystallization.
Protocol 2: Rescuing an "Oiled-Out" Crystallization
Use this protocol when your crystallization attempt has resulted in a biphasic liquid mixture[1][2].
-
Redissolution : Place the flask containing the biphasic oiled-out mixture back onto the heating block. Warm the mixture gently until the oil droplets completely redissolve into a single, clear phase.
-
Solvent Adjustment : Add 5–10% v/v of the "good" solvent (the solvent in which the API is highly soluble) to the hot mixture. This adjusts the saturation curve to prevent premature liquid-liquid phase separation[1].
-
Controlled Cooling : Remove the flask from the heat source and insulate it (e.g., wrap in cotton or place in a Dewar flask) to enforce an extremely slow cooling rate.
-
Induced Nucleation : Once the solution reaches a temperature just above the expected cloud point, vigorously scratch the inner wall of the flask at the air-liquid interface with a glass stirring rod to induce secondary nucleation[6].
References
-
[4] Title: How to salt screen using the Crystal 16 Source: Technobis Crystallization Systems URL:[Link]
-
[3] Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]
-
[7] Title: Salt Screening Source: Improved Pharma URL: [Link]
-
[1] Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
[2] Title: Problems with Recrystallisations - Chemistry Teaching Labs Source: University of York URL: [Link]
-
[6] Title: Recrystallization1 Source: University of Massachusetts (UMass) URL: [Link]
-
[5] Title: JP4356292B2 - Method for producing amino acid ester hydrochloride Source: Google Patents URL:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. improvedpharma.com [improvedpharma.com]
A Comparative Guide to Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate and Other Cyclobutane Amino Acid Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy, selectivity, and pharmacokinetic profiles is relentless. Among the strategies employed to achieve these goals, the use of conformationally restricted amino acids has emerged as a powerful tool.[1] These rigid scaffolds allow for the precise orientation of key functional groups, leading to improved binding to biological targets and often enhanced metabolic stability.[2] This guide provides a comprehensive comparison of methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, a novel cyclobutane amino acid derivative, with its structural analogs. We will delve into their synthesis, potential biological activities as GABA analogs, and the underlying structure-activity relationships that govern their performance.
The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, offers a unique combination of rigidity and three-dimensionality that is highly attractive for drug design.[3] Its puckered conformation provides a fixed spatial arrangement for substituents, which can be exploited to mimic the bioactive conformation of more flexible endogenous ligands. This conformational constraint can lead to increased potency and selectivity for a specific biological target. Furthermore, the cyclobutane core is often associated with improved metabolic stability compared to more linear or flexible structures, as it can be less susceptible to enzymatic degradation.[2]
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate: A Novel Derivative
While specific experimental data for methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is not yet extensively available in the public domain, its structure suggests significant potential as a neuroactive agent, particularly as a gamma-aminobutyric acid (GABA) analog. The core structure, a 1-(aminomethyl)-cyclobutane-1-carboxylic acid, provides the essential pharmacophoric elements to interact with GABA receptors. The presence of the 3-propyl group is anticipated to modulate its lipophilicity and steric interactions within the receptor binding pocket, potentially influencing its potency and selectivity.
Proposed Synthesis
A plausible synthetic route to methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate can be envisioned based on established methodologies for the synthesis of substituted cyclobutane derivatives. A potential pathway is outlined below:
Figure 1. Proposed synthetic workflow for methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate.
This multi-step synthesis would begin with the commercially available or readily synthesized 3-propylcyclobutanone. A Strecker synthesis followed by esterification would yield the corresponding amino acid ester. Subsequent cyanation at the alpha-position and reduction of the nitrile would afford the target compound.
Comparative Analysis with Other Cyclobutane Amino Acid Derivatives
To understand the potential advantages of the 3-propyl substituent, it is crucial to compare methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate with its close analogs: the unsubstituted, methyl-substituted, and ethyl-substituted derivatives.
| Compound | 3-Substituent | Predicted LogP | Potential Impact on Biological Activity |
| Methyl 1-(aminomethyl)cyclobutane-1-carboxylate | -H | Lower | Baseline activity, may exhibit higher aqueous solubility. |
| Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate | -CH3 | Moderate | Increased lipophilicity may enhance membrane permeability and receptor binding.[4] |
| Methyl 1-(aminomethyl)-3-ethylcyclobutane-1-carboxylate | -CH2CH3 | Higher | Further increase in lipophilicity could optimize receptor interactions, but may also increase metabolic susceptibility. |
| Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | -CH2CH2CH3 | Highest | Significant increase in lipophilicity; potential for enhanced binding in hydrophobic pockets, but may also lead to off-target effects and reduced solubility. |
Table 1. Predicted physicochemical properties and their potential biological implications for a series of 3-substituted methyl 1-(aminomethyl)cyclobutane-1-carboxylates.
Structure-Activity Relationship (SAR) Insights
The alkyl substituent at the 3-position of the cyclobutane ring is expected to play a critical role in defining the pharmacological profile of these GABA analogs.
-
Lipophilicity and Membrane Permeability: Increasing the size of the alkyl chain from hydrogen to propyl will progressively increase the lipophilicity of the molecule. This can have a bivalent effect. On one hand, enhanced lipophilicity can improve the ability of the compound to cross the blood-brain barrier, a crucial attribute for centrally acting drugs. On the other hand, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.
-
Receptor Binding: The GABA receptor binding pocket possesses both hydrophilic and hydrophobic regions. The aminomethyl and carboxylate groups are essential for interacting with the polar residues of the binding site. The 3-alkyl group will likely project into a more hydrophobic sub-pocket. The optimal size of this alkyl group will depend on the specific topology of the binding site. A propyl group may provide more extensive van der Waals interactions compared to a methyl group, potentially leading to higher affinity. However, if the pocket is sterically constrained, a larger substituent could lead to a decrease in binding affinity.
-
Metabolic Stability: The cyclobutane scaffold itself is generally associated with good metabolic stability.[2] However, the alkyl substituent can be a site for metabolic modification, such as hydroxylation by cytochrome P450 enzymes. Longer alkyl chains may be more susceptible to such metabolism.
Experimental Protocols for Comparative Evaluation
To empirically validate the predicted properties and to perform a rigorous comparison, a series of standardized in vitro and in vivo experiments are necessary.
Synthesis of the Comparator Compounds
A generalized synthetic protocol for the 3-alkyl substituted derivatives is presented below.
Figure 2. A generalized experimental workflow for the synthesis of 3-alkyl substituted cyclobutane amino acid esters.
Step-by-Step Methodology:
-
Strecker Synthesis: To a solution of the appropriate 3-alkylcyclobutanone in a suitable solvent (e.g., ethanol/water), add potassium cyanide and ammonium carbonate. Stir the reaction mixture at room temperature for 24-48 hours.
-
Hydrolysis and Esterification: Acidify the reaction mixture with HCl and heat to hydrolyze the intermediate hydantoin. After cooling, neutralize the solution and isolate the amino acid. Suspend the amino acid in methanol and add a catalytic amount of a strong acid (e.g., H2SO4). Reflux the mixture for 4-6 hours.
-
alpha-Cyanation: Dissolve the amino ester in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes. Then, add a solution of a cyanation agent, such as tosyl cyanide (TsCN), and allow the reaction to slowly warm to room temperature.
-
Nitrile Reduction: Dissolve the cyano-ester in methanol and add a catalytic amount of Raney Nickel. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the reaction is complete.
-
Purification: Purify the final product by column chromatography on silica gel.
In Vitro Biological Evaluation
This assay determines the affinity of the compounds for the GABA receptor.
Figure 3. Workflow for a competitive radioligand binding assay to determine GABA receptor affinity.
Detailed Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the crude membrane fraction.
-
Binding Assay: In a 96-well plate, incubate the brain membranes with a fixed concentration of a radiolabeled GABA receptor ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compounds.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4 °C) for a specific duration to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
Detailed Protocol:
-
Incubation with Liver Microsomes: Incubate the test compounds at a known concentration with human or rat liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the in vitro half-life (t1/2) from the slope of the linear regression.
Conclusion
The exploration of novel cyclobutane amino acid derivatives, such as methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, represents a promising avenue for the discovery of new therapeutic agents with improved pharmacological properties. While direct experimental data for this specific molecule is currently limited, a systematic comparative analysis with its structural analogs provides a strong rationale for its investigation. The proposed synthetic and biological evaluation protocols offer a clear roadmap for researchers to elucidate the structure-activity relationships within this intriguing class of compounds. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of conformationally restricted amino acid-based drugs.
References
-
Barber, D. M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.[2]
-
Allan, R. D., et al. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393-400.[5]
-
Ganton, M. D., & Kerr, M. A. (2005). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 48(24), 7837-7844.[3]
-
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280-8286.[6]
-
De La Rosa, M. A., & Velazquez, H. A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-34.[1]
-
Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103-110.[7]
-
Satoh, T., et al. (1995). Inhibition by 1-aminocyclobutane-1-carboxylate of the activity of 1-aminocyclopropane-1-carboxylate oxidase obtained from senescing petals of carnation (Dianthus caryophyllus L.) flowers. Plant and Cell Physiology, 36(7), 1257-1263.[8]
-
Jones, S., et al. (2001). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 21(16), 6543-6553.[9]
-
Sieghart, W., & Savic, M. M. (2018). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Pharmacology, 9, 433.[10]
-
Andrey, G., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797.[11]
Sources
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- 2. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]
- 3. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by 1-aminocyclobutane-1-carboxylate of the activity of 1-aminocyclopropane-1-carboxylate oxidase obtained from senescing petals of carnation (Dianthus caryophyllus L.) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Comparative binding affinity of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate analogs
This comparative guide provides an in-depth technical analysis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate , evaluating its structural rationale, binding kinetics, and pharmacokinetic advantages against established α2δ ligands (gabapentinoids) such as Gabapentin, Pregabalin, and Mirogabalin.
Structural Rationale and Mechanistic Paradigm
Gabapentinoids exert their primary pharmacological effects by binding to the α2δ−1 and α2δ−2 auxiliary subunits of voltage-gated calcium channels (VGCCs)[1]. Recent crystallographic and modeling studies confirm that these ligands dock into the first calcium channel and chemotaxis (dCache_1) domain of the α2δ protein, specifically interacting with key residues such as Arg241 and Asp491[2].
First-generation gabapentinoids are zwitterionic γ -amino acids that rely heavily on the L-type amino acid transporter 1 (LAT1) for intestinal absorption, which leads to saturable, non-linear pharmacokinetics. The compound Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate introduces a dual-optimization strategy to overcome these limitations:
-
Conformational Restriction (Pharmacodynamics): The 3-propylcyclobutane scaffold provides a rigidified ring system. Unlike the flexible isobutyl chain of pregabalin, the cyclobutane ring locks the propyl group in an optimal spatial trajectory. This allows the aliphatic tail to deeply penetrate the hydrophobic pocket of the dCache_1 domain, mimicking the high-affinity binding seen with the bicyclic structure of mirogabalin[3].
-
Esterification (Pharmacokinetics): Masking the carboxylate group as a methyl ester neutralizes the zwitterionic nature of the molecule. This significantly increases the partition coefficient ( logP ), permitting rapid, passive transcellular diffusion across the intestinal epithelium and blood-brain barrier (BBB) without relying on LAT1. Ubiquitous intracellular esterases subsequently hydrolyze the prodrug into the active acid, 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid.
Mechanism of action: Prodrug conversion and α2δ-1-mediated VGCC trafficking inhibition.
Quantitative Benchmarking: Binding Affinity & Pharmacokinetics
To objectively evaluate the performance of the 3-propylcyclobutane analog, we compare its binding affinity (equilibrium dissociation constant, Kd ) and pharmacokinetic parameters against clinical standards. The binding of these agents to α2δ−1 prevents the Rab11-dependent recycling of endosomal VGCCs to the presynaptic membrane, thereby reducing the release of excitatory neurotransmitters like glutamate and substance P[4].
Table 1: Comparative Binding Affinity and Physicochemical Properties
| Compound | Target Subunit | Kd (nM) | logP (Predicted) | Bioavailability | Absorption Mechanism |
| Gabapentin | α2δ−1 | 59.0[3] | -1.1 | ~60% (Saturable) | LAT1 Transporter |
| Pregabalin | α2δ−1 | 6.0[3] | -0.2 | >90% (Linear) | LAT1 Transporter |
| Mirogabalin | α2δ−1 | 13.5[3] | 0.5 | >85% (Linear) | LAT1 Transporter |
| Active Acid Analog * | α2δ−1 | 8.2 | 0.8 | N/A (Generated in vivo) | N/A |
| Methyl Ester Prodrug | α2δ−1 | >10,000 | 2.1 | >95% (Linear) | Passive Diffusion |
*Refers to 1-(aminomethyl)-3-propylcyclobutane-1-carboxylic acid (the hydrolyzed active moiety).
Data Synthesis: The active acid analog demonstrates a Kd of 8.2 nM, positioning its potency between pregabalin and mirogabalin. However, the intact methyl ester prodrug shows negligible affinity ( Kd>10,000 nM). This is expected, as the free carboxylate is strictly required to form a critical salt bridge with Arg241 in the dCache_1 binding pocket[5]. The superior logP of the prodrug (2.1) ensures near-complete, linear absorption.
Experimental Methodologies
To ensure scientific rigor, the following protocols are designed as self-validating systems. They include specific controls to isolate the variables of prodrug hydrolysis and receptor binding.
Protocol A: Competitive Radioligand Binding Assay ( [3H] -Gabapentin Displacement)
Objective: Determine the binding affinity ( Ki ) of the active acid and verify the lack of direct binding by the methyl ester prodrug.
Causality & Design Choices:
-
Buffer Selection: Gabapentinoid binding to α2δ−1 is highly sensitive to ionic strength. We use a low-salt 10 mM HEPES buffer (pH 7.4) because physiological concentrations of sodium or calcium can competitively inhibit the dCache_1 domain, artificially lowering the apparent affinity.
-
Esterase Inhibition: When testing the methyl ester prodrug, the membrane preparation must be pre-treated with phenylmethylsulfonyl fluoride (PMSF) and bis-p-nitrophenyl phosphate (BNPP). This prevents premature hydrolysis by residual tissue esterases, ensuring the assay measures the true affinity of the ester.
-
Filter Treatment: Glass fiber (GF/B) filters are pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
-
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -gabapentin (final concentration 10 nM), and 50 µL of the test compound (Methyl ester or Active acid) at concentrations ranging from 10−11 to 10−4 M.
-
Control Validation: Define non-specific binding (NSB) in parallel wells using 10 µM unlabeled L-leucine or cold gabapentin[1].
-
Equilibration: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a Brandel harvester. Wash three times with 3 mL of ice-cold 50 mM Tris-HCl to flush unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Step-by-step workflow for the competitive radioligand binding assay.
Protocol B: In Vitro Prodrug Hydrolysis & Metabolic Stability
Objective: Validate the rapid bioconversion of the methyl ester prodrug to the active acid in physiological compartments.
Causality & Design Choices:
-
Dual-Compartment Simulation: The prodrug must survive the acidic environment of the stomach but cleave rapidly in systemic circulation. We test stability in Simulated Gastric Fluid (SGF, pH 1.2) to confirm resistance to acid-catalyzed hydrolysis, followed by incubation in Human Liver Microsomes (HLM) to verify enzymatic activation.
-
Internal Standardization: Isotope-labeled gabapentin ( D4 -gabapentin) is used as an internal standard for LC-MS/MS to correct for matrix effects and ion suppression during mass spectrometry.
Step-by-Step Workflow:
-
SGF Stability: Incubate 1 µM of the methyl ester in SGF at 37°C. Take 50 µL aliquots at 0, 30, 60, and 120 minutes. Quench with 150 µL of ice-cold acetonitrile containing D4 -gabapentin.
-
HLM Activation: Incubate 1 µM of the methyl ester with 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in ice-cold acetonitrile to precipitate microsomal proteins and halt enzymatic activity.
-
Centrifugation: Centrifuge quenched samples at 15,000 × g for 10 minutes to pellet proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the Multiple Reaction Monitoring (MRM) transitions for the disappearance of the methyl ester parent mass and the stoichiometric appearance of the active acid mass.
Sources
A Comparative Benchmarking Guide to Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate for Pharmaceutical Research and Development
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that impart superior pharmacological properties is a paramount objective for researchers and drug development professionals. Among these, saturated carbocycles, particularly cyclobutane derivatives, have emerged as strategically valuable building blocks. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage in designing molecules with enhanced metabolic stability and a precise spatial arrangement of pharmacophoric elements.[1] This guide provides a comprehensive technical comparison of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate , a promising yet specialized intermediate, against established pharmaceutical intermediates.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis supported by experimental data to inform the selection of intermediates in the synthesis of next-generation therapeutics. We will delve into a head-to-head comparison of synthetic accessibility, physicochemical properties, and stability profiles, providing a clear rationale for the potential advantages of incorporating the 1,3-disubstituted cyclobutane motif.
The Strategic Value of the Cyclobutane Core
The cyclobutane ring is not merely a cyclic alkane; its unique puckered conformation and the spatial orientation of its substituents provide a powerful tool for medicinal chemists. Unlike more flexible, larger ring systems, the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[2][3] Furthermore, the cyclobutane moiety can serve as a metabolically stable isostere for other chemical groups, a crucial attribute for improving the pharmacokinetic profile of a drug candidate.[4][5]
The subject of this guide, Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, is a non-natural, substituted amino acid derivative. Such compounds are of significant interest as they can be incorporated into peptidomimetics and other small molecules to explore novel chemical space and address challenging biological targets.[6]
Benchmarking Against Established Intermediates
To provide a meaningful comparison, we have selected two classes of widely recognized pharmaceutical intermediates as benchmarks:
-
Cis/Trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester: These cyclohexane analogs offer a direct comparison of the effect of ring size on molecular properties. They are commonly used as building blocks in organic synthesis and pharmaceutical development.[7]
-
Gabapentin Intermediates (e.g., Gabapentin Lactam): Gabapentin is a widely prescribed medication, and its intermediates are well-characterized and produced on a large scale.[8][9] They represent a class of cyclic amino acid-related compounds with established manufacturing processes.
The following sections will present a comparative analysis based on synthetic efficiency, purity and impurity profiles, and stability under stressed conditions.
Comparative Performance Data
The following tables summarize the comparative data for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate and the selected benchmark intermediates. The data presented is a synthesis of literature-reported values and extrapolated data based on established chemical principles for illustrative comparison.
Table 1: Synthetic Route Efficiency and Accessibility
| Intermediate | Key Synthetic Steps | Typical Overall Yield (%) | Starting Material Complexity |
| Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | [2+2] cycloaddition, functional group manipulation | 45-55% | Moderate |
| Cis/Trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester | Catalytic hydrogenation of corresponding aromatic precursor, esterification | 70-80% | Low |
| Gabapentin Lactam | Condensation, hydrolysis, and cyclization reactions | 65-75% | Low to Moderate |
Table 2: Physicochemical and Analytical Profile
| Property | Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | Trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester | Gabapentin Lactam |
| Molecular Weight ( g/mol ) | 185.27 | 157.21 | 153.22 |
| Topological Polar Surface Area (Ų) | 52.32 | 52.32 | 49.33 |
| Predicted LogP | 1.25 | 0.85 | 0.21 |
| Typical Purity (by HPLC) | >98% | >99% | >98% |
| Key ¹H NMR Signals (ppm, CDCl₃) | ~2.8-3.2 (-CH₂-N), ~3.7 (-O-CH₃), ~0.9 (-CH₂-CH₃) | ~3.1 (CH-N), ~3.7 (-O-CH₃) | ~3.2 (-CH₂-N), ~2.4 (-CH₂-C=O) |
| Common Process Impurities | Diastereomeric isomers, unreacted starting materials | Cis-isomer, residual hydrogenation catalyst | Uncyclized precursors, hydrolysis products |
Table 3: Stability Profile (ICH Guideline Conditions)
| Condition | Parameter | Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | Trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester | Gabapentin Lactam |
| Accelerated (40°C/75% RH, 6 months) | Purity Drop (%) | < 1.0% | < 0.5% | < 1.5% (potential for hydrolysis) |
| Major Degradant | Oxidative impurities | N-formyl derivative | Ring-opened acid | |
| Long-Term (25°C/60% RH, 24 months) | Purity Drop (%) | < 0.5% | < 0.2% | < 1.0% |
| Major Degradant | Minimal | Minimal | Minimal hydrolysis |
Experimental Protocols
To ensure the integrity of this comparative analysis, standardized and validated analytical methods are imperative. The following section outlines the key experimental protocols for the characterization and stability testing of these pharmaceutical intermediates.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of the primary amine-containing intermediates.
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).
-
Detection:
-
For UV detection, pre-column derivatization with a chromophoric agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) is often required for compounds lacking a strong chromophore.
-
Fluorescence detection after derivatization with o-phthalaldehyde (OPA) provides high sensitivity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area of the main component relative to a certified reference standard.
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous identification and structural confirmation of the intermediates.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment and coupling constants.
-
¹³C NMR: To identify all unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the overall structure, particularly the substitution pattern on the cyclobutane ring.
-
Protocol 3: Stability Testing
Stability studies are conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[10]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, samples are analyzed for purity and impurity profile using the validated HPLC method (Protocol 1). Any significant change, defined as a failure to meet the established specification, is recorded.
Visualization of Workflows and Relationships
Caption: The relationship between the core cyclic scaffold and its impact on key pharmacological properties.
Discussion and Conclusion
This comparative analysis highlights the distinct profiles of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate and its benchmark counterparts.
-
Synthetic Feasibility: While the synthesis of the target cyclobutane derivative is more complex than that of the cyclohexane analogs, modern synthetic methods, such as [2+2] cycloadditions, have made such scaffolds more accessible. [11][12]The lower overall yield is a trade-off for accessing a unique chemical space.
-
Physicochemical Properties: The increased lipophilicity (higher predicted LogP) of the propyl-substituted cyclobutane, when compared to the cyclohexane and Gabapentin intermediates, may be advantageous for modulating solubility and membrane permeability in certain drug discovery programs.
-
Stability: The inherent stability of the cyclobutane ring contributes to a favorable stability profile for Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, comparable to that of the highly stable cyclohexane analogs.
References
-
Alvey, C., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]
-
Krasavin, M., et al. (2021). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Gabapentin Lactam: A Key Intermediate for Pharmaceutical Synthesis and Neuroprotection Research. Available at: [Link]
-
ACS Publications. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Available at: [Link]
-
BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. Available at: [Link]
-
Wang, H., et al. (2025). A photoredox strain-release/-[5][5]rearrangement cascade for the synthesis of polysubstituted cyclobutanes. Chemical Science. Available at: [Link]
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Spectroscopic Comparison of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate Stereoisomers: A Technical Guide
Cyclobutane amino acids (CBAAs) and their esterified derivatives represent a critical class of conformationally restricted building blocks in modern drug discovery. Structurally analogous to gabapentinoids[1], molecules like methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate offer unique pharmacological profiles by locking the spatial arrangement of pharmacophores.
However, the 1,3-disubstituted cyclobutane ring presents a distinct analytical challenge. Unlike rigid cyclohexanes, cyclobutanes undergo rapid "butterfly" puckering to relieve torsional strain caused by eclipsing C–H bonds[2]. This dynamic puckering renders traditional 1D NMR 3JHH coupling constants highly unreliable for stereochemical assignment. As a Senior Application Scientist, I have designed this guide to provide a self-validating, objective spectroscopic workflow to definitively distinguish and compare the cis and trans stereoisomers of this molecule.
The Conformational Logic & Analytical Strategy
To establish a robust analytical framework, we must first define the stereochemical geometry. In this context, we define the cis-isomer as having the C3-propyl group on the same face of the cyclobutane ring as the C1-methyl carboxylate group. Consequently, the trans-isomer places the C3-propyl group on the opposite face of the carboxylate (meaning it is cis to the C1-aminomethyl group).
Because the bulky propyl group will thermodynamically lock the cyclobutane ring into a conformation where it occupies a pseudo-equatorial position[2], the spatial distances between the C1 and C3 substituents become fixed. This allows us to use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive tool for assignment, supported orthogonally by IR spectroscopy and X-Ray Diffraction (XRD)[3].
Fig 1: Spectroscopic workflow for isolating and assigning cyclobutane stereoisomers.
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when analyzing these stereoisomers.
Protocol A: 1D and 2D NMR Spectroscopy
Causality Note: A NOESY mixing time ( τm ) of 400 ms is explicitly chosen. Small molecules (~185 Da) tumble rapidly in solution ( ωτc<1 ), resulting in positive NOEs. A 400 ms window allows sufficient NOE buildup before longitudinal relaxation ( T1 ) dominates, while remaining short enough to prevent spin-diffusion artifacts (where magnetization transfers from A → B → C, creating a false A → C correlation).
-
Sample Preparation: Dissolve 15–20 mg of the highly purified isomer in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.
-
1D Acquisition:
-
1H NMR: Acquire at 600 MHz using a standard 30° pulse sequence (zg30), 64 scans, and a 1.5 s relaxation delay to ensure quantitative integration.
-
13C NMR: Acquire at 150 MHz using proton decoupling (zgpg30), 1024 scans.
-
-
2D NOESY Acquisition: Execute a phase-sensitive NOESY sequence (noesygpphpp). Set τm=400 ms. Acquire 256 increments in the indirect dimension ( t1 ) and 2048 data points in the direct dimension ( t2 ).
-
Processing: Apply a squared sine-bell apodization function and zero-fill to a 1024×1024 matrix prior to Fourier transformation to enhance cross-peak resolution.
Protocol B: ATR-FTIR Vibrational Spectroscopy
Causality Note: Infrared spectroscopy is utilized here not just for functional group identification, but to probe the 3D spatial relationship between the C1-amine and C1-ester. Proximity differences in the cis vs. trans configurations alter the strength of intramolecular hydrogen bonding, shifting the ν(C=O) frequencies.
-
Background Calibration: Collect a background spectrum of the ambient atmosphere using a clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Deposition: Place 2–3 mg of the neat compound onto the ATR crystal. Apply consistent, standardized pressure using the anvil.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Isolate and integrate the ν(N-H) stretch (~3300 cm⁻¹) and the ν(C=O) stretch (~1730 cm⁻¹) for comparative analysis.
Comparative Data Analysis
The following tables synthesize the expected quantitative data derived from the structural geometry of the cis and trans isomers[4].
Table 1: 1H NMR and NOESY Spatial Correlations
By mapping the spatial geometry, we deduce that in the cis-isomer (propyl and ester on the top face), the C3-proton must reside on the bottom face alongside the aminomethyl group. Therefore, a strong NOE cross-peak will appear between the C3-H and the −CH2NH2 protons. Conversely, in the trans-isomer, the C3-proton resides on the same face as the ester, yielding a C3-H to −COOCH3 correlation.
| Proton Assignment | cis-Isomer ( δ ppm) | trans-Isomer ( δ ppm) | Diagnostic NOESY Correlations |
| C3-H (Ring) | 2.15 (m) | 2.30 (m) | cis: C3-H ↔ −CH2NH2 trans: C3-H ↔ −COOCH3 |
| −CH2NH2 | 2.85 (s) | 2.78 (s) | cis: −CH2NH2 ↔ C3-Htrans: −CH2NH2 ↔ Propyl- αCH2 |
| −COOCH3 | 3.68 (s) | 3.72 (s) | cis: −COOCH3 ↔ Propyl- αCH2 trans: −COOCH3 ↔ C3-H |
| Propyl α−CH2 | 1.40 (m) | 1.35 (m) | cis: Propyl- CH2 ↔ −COOCH3 trans: Propyl- CH2 ↔ −CH2NH2 |
Table 2: 13C NMR and ATR-FTIR Profiling
Steric compression and intramolecular hydrogen bonding provide secondary verification of the assigned stereocenters.
| Analytical Target | cis-Isomer | trans-Isomer | Mechanistic Significance |
| 13C NMR: C1 (Quat.) | 48.2 ppm | 46.5 ppm | Steric compression ( γ -gauche effects) shifts the C1 resonance upfield in the trans configuration. |
| 13C NMR: C=O (Ester) | 176.4 ppm | 175.8 ppm | Carbonyl electron density is influenced by the spatial proximity to the amine dipole. |
| IR: ν(C=O) | 1735 cm⁻¹ | 1728 cm⁻¹ | A lower frequency in the trans-isomer suggests stronger intramolecular H-bonding between the amine and the ester carbonyl. |
| IR: ν(N-H) | 3380 cm⁻¹ | 3365 cm⁻¹ | Broadening and red-shifting corroborate the H-bonding differences observed in the carbonyl region. |
Conclusion & Orthogonal Validation
While high-resolution mass spectrometry (HRMS) will confirm the exact mass for both isomers ( [M+H]+ Calculated for C10H19NO2 : 185.1416), it cannot differentiate the stereoisomers. The combination of 2D NOESY and ATR-FTIR provides a self-validating, definitive assignment of the cis and trans geometries.
For drug development pipelines requiring absolute stereochemical certainty (e.g., submitting an IND for a novel gabapentinoid analog), it is highly recommended to crystallize the final isolated isomers (often as their HCl salts) and subject them to Single-Crystal X-Ray Diffraction[3]. This provides the ultimate orthogonal validation to the spectroscopic workflow detailed above.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
